molecular formula C15H28O2 B3151701 Methyl myristelaidate CAS No. 72025-18-4

Methyl myristelaidate

Cat. No.: B3151701
CAS No.: 72025-18-4
M. Wt: 240.38 g/mol
InChI Key: RWIPSJUSVXDVPB-VOTSOKGWSA-N
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Description

Methyl myristelaidate is a useful research compound. Its molecular formula is C15H28O2 and its molecular weight is 240.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-tetradec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIPSJUSVXDVPB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Methyl Myristelaidate – Chemical Profile & Analytical Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl myristelaidate is the methyl ester derivative of myristelaidic acid (trans-9-tetradecenoic acid).[1] It serves as a critical analytical standard in lipidomics, specifically for the quantification of trans fatty acids (TFAs).[1] Unlike its naturally abundant cis-isomer (methyl myristoleate), the trans-isomer is typically associated with industrial hydrogenation processes or specific ruminant metabolic pathways.[1]

This guide delineates the physicochemical properties of this compound, contrasts it with its geometric isomers, and provides a validated protocol for its separation and quantification using Gas Chromatography (GC).[1]

Chemical Identity & Structural Analysis[1][2][3]

This compound is a monounsaturated fatty acid methyl ester (FAME).[1] Its defining structural feature is the trans (E) configuration at the delta-9 position, which significantly alters its interaction with stationary phases in chromatography compared to the cis (Z) form.[1]

Core Chemical Data[1][3][4]
ParameterSpecification
Common Name This compound
IUPAC Name Methyl (E)-tetradec-9-enoate
CAS Number 72025-18-4 (Specific to trans-isomer)
Molecular Formula C₁₅H₂₈O₂
Molecular Weight 240.38 g/mol
SMILES CCCCC/C=C/CCCCCCCC(=O)OC
Geometry trans / E (Entgegen)
Geometric Isomerism & Impact

The distinction between this compound (trans) and methyl myristoleate (cis) is not merely semantic; it dictates the molecule's three-dimensional footprint.[1] The trans double bond straightens the hydrocarbon chain, allowing for tighter packing (Van der Waals forces) similar to saturated fatty acids.[1] This results in a higher melting point and different elution times compared to the "kinked" cis isomer.[1]

Isomerism Lipid C14 Monounsaturated FAME (C15H28O2) Cis Methyl Myristoleate (cis-9) CAS: 56219-06-8 Natural Isomer Lipid->Cis Z-Configuration Trans This compound (trans-9) CAS: 72025-18-4 Target Analyte Lipid->Trans E-Configuration PropCis Geometry: Kinked Elution: Late (Non-polar) Early (Polar) Cis->PropCis PropTrans Geometry: Linear Elution: Early (Non-polar) Late (Polar) Trans->PropTrans

Figure 1: Structural classification distinguishing the target analyte (trans) from its common isomer (cis).

Physicochemical Properties[1][2][5][6][7][8][9]

Understanding the physical state of this compound is essential for handling and storage.[1] While the free acid (myristelaidic acid) is solid at room temperature, the methyl ester has a lower melting point due to the removal of hydrogen bonding capability at the carboxyl head group.[1]

PropertyValue / DescriptionNotes
Physical State Liquid (at 20°C)Viscosity is lower than the parent acid.[1][2]
Melting Point ~ -10°C to 5°C (Predicted)Higher than cis (-30°C) but lower than saturated Methyl Myristate (18.5°C).[1][2]
Boiling Point ~ 295°C (at 760 mmHg)Requires high-temperature GC columns.[1][2]
Solubility Hexane, Isooctane, ChloroformInsoluble in water.[1][2]
Stability Oxidation-proneStore at -20°C under inert gas (N₂ or Ar) to prevent auto-oxidation at the double bond.[1][2]

Analytical Methodology: GC-FID/MS Protocol

Expert Insight: The primary challenge in analyzing this compound is resolving it from methyl myristoleate (cis-9) and methyl myristate (C14:0).[1] On standard non-polar columns (e.g., DB-1, HP-5), these peaks often co-elute.[1] Success requires a highly polar stationary phase.

Recommended Column Chemistry[1][4]
  • Stationary Phase: Biscyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88, or BPX70).

  • Mechanism: The strong dipole-dipole interaction of the cyano groups retards the cis isomers more strongly than the trans isomers, effectively separating them.

Step-by-Step Protocol

Step 1: Sample Preparation (Transesterification)

  • Reagent: Boron trifluoride in methanol (14% BF₃-MeOH).[1][3] Acid-catalyzed methylation is preferred over base-catalyzed methods for free fatty acids to ensure complete conversion.[1]

  • Procedure: Incubate lipid extract with BF₃-MeOH at 60°C for 10 minutes. Extract FAMEs into hexane.

  • Validation: Ensure water is removed using anhydrous sodium sulfate to protect the GC column.[1]

Step 2: GC Instrumentation Parameters

  • Carrier Gas: Hydrogen (optimal linear velocity) or Helium.[1]

  • Injector: Split injection (ratio 50:1 to 100:1) at 250°C.

  • Detector: FID (Flame Ionization Detector) at 260°C for quantitation; MS (Mass Spectrometry) for structural confirmation.

Step 3: Temperature Program (Critical) To resolve C14 isomers, an isothermal hold is often more effective than a rapid ramp.[1]

StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-1405
Ramp 1424015
Analytical Workflow Diagram

GC_Workflow Sample Lipid Extract Deriv Derivatization (BF3-MeOH, 60°C) Sample->Deriv Methylation Extract Phase Separation (Hexane/Water) Deriv->Extract Purification GC GC Injection (Split 100:1) Extract->GC Column Separation (100m Biscyanopropyl) GC->Column Result Data Analysis (Trans elutes before Cis) Column->Result Resolution > 1.5

Figure 2: Workflow for the extraction, derivatization, and chromatographic separation of this compound.

Synthesis & Stability

For researchers requiring custom standards, this compound is typically synthesized via the Fischer Esterification of commercially available myristelaidic acid.[1]

  • Reaction: Myristelaidic acid + Methanol (excess)

    
     this compound + H₂O.[1]
    
  • Purification: Silica gel flash chromatography (eluent: 95:5 Hexane:Ether) is used to remove unreacted acid.[1]

  • Storage: The presence of the double bond at C9 makes the molecule susceptible to oxidative rancidity.[1]

    • Protocol: Store neat standards in amber glass vials at -20°C.

    • Solvent: If in solution, use degassed isooctane containing BHT (butylated hydroxytoluene) as an antioxidant if strictly necessary, though neat storage is preferred for mass spectrometry standards to avoid background interference.[1]

References

  • National Institute of Standards and Technology (NIST). Methyl myristoleate (Cis-isomer data for comparison).[1] NIST WebBook.[1] Available at: [Link]

  • PubChem. Methyl 9-tetradecenoate (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Christie, W. W. Gas Chromatography and Lipids.[1] The Oily Press, 1989.[1] (Foundational text on FAME separation on polar columns).

  • AOCS Official Method Ce 1h-05. Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC.[1] American Oil Chemists' Society.[1]

Sources

Technical Monograph: Myristelaidic Acid Methyl Ester (C14:1 trans-9)

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Analytical Characterization, Membrane Biophysics, and Metabolic Implications

Executive Summary

This technical guide examines the biological and analytical significance of Myristelaidic Acid Methyl Ester (C14:1t-ME) . While the parent fatty acid (Myristelaidic acid) is a minor ruminant-derived trans fatty acid (rTFA), its methyl ester form is the critical analyte for lipidomic quantification and a unique probe for membrane biophysics. Unlike its cis-isomer (Myristoleic acid), which increases membrane fluidity, the trans-isomer mimics saturated fatty acids, altering lipid raft dynamics and acyl chain packing. This guide details the chemical differentiation of the isomer, GC-MS quantification protocols, and the specific cellular implications of trans-monoenes.

Part 1: Chemical Identity & Physical Biochemistry

The biological impact of C14:1 trans is dictated by its steric configuration. In the methyl ester form, the carboxyl head group is neutralized, increasing lipophilicity and volatility—properties essential for gas chromatography but toxic in direct cell culture applications.

Structural Isomerism
  • Parent Acid: Myristelaidic Acid (Tetradec-9-enoic acid, trans).

  • Cis-Analog: Myristoleic Acid (Tetradec-9-enoic acid, cis).

  • Key Difference: The trans double bond at C9 creates a linear, "kink-free" hydrocarbon chain. This allows C14:1t to pack tightly against saturated fatty acids (like Palmitic acid, C16:0) in the phospholipid bilayer.[1]

Membrane Packing Theory

The "Biological Significance" of this molecule is best understood through the Homeoviscous Adaptation Model .

  • Cis-Isomers (Myristoleic): Introduce a 30° kink, disrupting Van der Waals forces and increasing membrane fluidity.

  • Trans-Isomers (Myristelaidic): Mimic the straight chain of Myristic acid (C14:0). When incorporated into membranes, they increase the phase transition temperature (

    
    ) and reduce fluidity, potentially impairing receptor signaling in lipid rafts.
    

MembraneDynamics cluster_0 Membrane Acyl Chain Packing cluster_1 Biological Consequence Cis C14:1 Cis (Myristoleic) Bent Chain High Fluidity Fluidity Membrane Fluidity Cis->Fluidity Increases Trans C14:1 Trans (Myristelaidic) Linear Chain High Rigidity Trans->Fluidity Decreases Rafts Lipid Raft Formation Trans->Rafts Stabilizes (Rigid) Sat C14:0 (Myristic) Linear Chain Max Rigidity Sat->Fluidity Decreases Signaling Protein Signaling (e.g., Insulin Receptor) Fluidity->Signaling Modulates Kinetics

Figure 1: Comparative membrane dynamics of C14 isomers. Trans-isomers mimic saturated fats, reducing fluidity compared to cis-isomers.[2]

Part 2: Analytical Lipidomics (The FAME Context)

In drug development and metabolic research, C14:1t is rarely measured as a free acid. It is derivatized to its Methyl Ester (FAME) to permit volatilization in Gas Chromatography (GC).

Why the Methyl Ester?

Free fatty acids (FFAs) hydrogen bond extensively, leading to peak tailing and adsorption in GC columns. Methylation blocks the polar carboxyl group, creating a non-polar, volatile derivative (C14:1t-ME) suitable for high-resolution separation.

Protocol: Acid-Catalyzed Transesterification

Objective: Convert biological lipids (Triglycerides/Phospholipids) into FAMEs for C14:1t quantification. Standard: AOAC 996.06 / AOCS Ce 1h-05.

Reagents:

  • Boron Trifluoride (

    
    ) in Methanol (14% w/v).
    
  • Internal Standard: C13:0 Methyl Ester (Tridecanoate) or C17:0.

  • Solvent: Hexane (GC Grade).[3]

Step-by-Step Workflow:

  • Extraction: Extract total lipids from tissue/plasma using Folch method (Chloroform:Methanol 2:1).

  • Evaporation: Dry lipid extract under Nitrogen (

    
    ) stream.
    
  • Derivatization: Add 1 mL

    
    -Methanol. Incubate at 100°C for 10 mins .
    
    • Critical Control Point: Do not overheat; PUFAs degrade, though C14:1t is relatively stable.

  • Extraction of FAMEs: Cool, add 1 mL Hexane and 1 mL

    
    . Vortex vigorously.
    
  • Phase Separation: Centrifuge (1000 x g, 2 min). Collect the top (Hexane) layer containing C14:1t-ME.

  • Analysis: Inject 1 µL into GC-FID or GC-MS.

Chromatographic Separation Data

Separating C14:1 cis from C14:1 trans requires a highly polar capillary column (e.g., Biscyanopropyl polysiloxane).

ParameterNon-Polar Column (e.g., DB-5)Polar Column (e.g., CP-Sil 88 / SP-2560)
Elution Mechanism Boiling PointDipole-Dipole Interaction
Resolution Poor (Cis/Trans co-elute)Excellent (Trans elutes before Cis)
Elution Order C14:0 < C14:1 (Cis/Trans mixed)C14:0 < C14:1 Trans < C14:1 Cis
Use Case Total Fatty Acid profilingIsomer-Specific Quantification

Part 3: Biological Implications of the Parent Acid

While the FAME is the analytical tool, the biological activity stems from the acyl chain's origin and metabolic fate.

Origin: The Ruminant Connection

Unlike industrial trans fats (created by partial hydrogenation of vegetable oils), C14:1t is a Ruminant Trans Fatty Acid (rTFA) .

  • Biosynthesis: It is formed in the rumen of cows/sheep via the biohydrogenation of dietary PUFAs.

  • Dietary Marker: Presence of C14:1t in human plasma is a specific biomarker for dairy fat consumption.

Metabolic Fate & Beta-Oxidation

Mitochondrial beta-oxidation enzymes exhibit stereospecificity.

  • Uptake: Cells absorb C14:1t (as FFA) and convert it to Acyl-CoA.

  • Oxidation: The trans-double bond at position 9 requires an auxiliary enzyme (2,4-dienoyl-CoA reductase or 3,2-trans-enoyl-CoA isomerase ) to proceed through beta-oxidation.

  • Efficiency: This isomerization step slows down oxidation compared to saturated fats, potentially influencing lipid accumulation in hepatocytes.

Part 4: In Vitro Applications & Toxicity Warning

Crucial Distinction: Researchers often purchase "Myristelaidic Acid Methyl Ester" standards. Do not add this directly to cell culture media to study fatty acid effects unless the goal is to study ester toxicity.

FAME Toxicity in Cell Culture

Methyl esters are more permeable to cell membranes than free fatty acids but are often cytotoxic.

  • Mechanism: FAMEs act as detergents, disrupting bilayer integrity before they can be hydrolyzed by intracellular esterases.

  • Correct Protocol: To study the biological effect of C14:1t:

    • Hydrolyze the Methyl Ester to the Free Fatty Acid (using NaOH/Ethanol).

    • Complex the Free Fatty Acid with BSA (Bovine Serum Albumin) in a molar ratio of 2:1 to 4:1.

    • Treat cells with the BSA-Fatty Acid conjugate.

Workflow cluster_analysis Analytical Path (Quantification) cluster_bio Biological Exp. Path (Cell Treatment) Sample Biological Sample LipidExt Lipid Extraction Sample->LipidExt Deriv BF3-MeOH Derivatization (Forms FAME) LipidExt->Deriv GCMS GC-MS Analysis (C14:1t-ME Peak) Deriv->GCMS Standard Commercial Standard (C14:1t-ME) Hydrolysis Alkaline Hydrolysis (To Free Acid) Standard->Hydrolysis BSA Complex with BSA Hydrolysis->BSA Cells Cell Treatment BSA->Cells

Figure 2: Divergent workflows for Analytical (Blue) vs. Biological (Red) applications of Myristelaidic Acid Methyl Ester.

References

  • Roach, C., et al. (2004). "Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties."[4][5] Biochemistry. Link

  • Vahmani, P., et al. (2020). "Health effects of ruminant trans fatty acids with emphasis on type 2 diabetes." Frontiers in Endocrinology. Link

  • AOAC International. "Official Method 996.06: Fat (Total, Saturated, and Unsaturated) in Foods." AOAC Official Methods of Analysis.
  • Shao, J., et al. (2020). "Effect of fatty acid ester structure on cytotoxicity of self-emulsified nanoemulsion and transport of nanoemulsion droplets." Colloids and Surfaces B: Biointerfaces. Link

  • Lennen, R.M., et al. (2013). "Quantification of Bacterial Fatty Acids by Extraction and Methylation."[3] Current Protocols in Chemical Biology. Link

Sources

An In-Depth Technical Guide to Methyl Myristelaidate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl Myristelaidate, a monounsaturated trans-fatty acid methyl ester. Focusing on its chemical identity, physicochemical properties, synthesis, and applications, this document serves as a crucial resource for researchers, scientists, and professionals in the field of drug development and lipidomics.

Introduction: The Significance of Stereochemistry in Fatty Acid Esters

In the realm of lipid research and drug formulation, the geometric isomerism of fatty acid chains plays a pivotal role in determining their physical, chemical, and biological properties. While much of the literature focuses on the naturally prevalent cis-isomers, their trans-counterparts, such as this compound, offer unique characteristics that are of significant interest in various scientific and industrial applications. This guide will specifically delineate the properties and applications of the trans-isomer, this compound, providing a clear distinction from its more commonly studied cis-isomer, methyl myristoleate.

Core Chemical Identifiers and Molecular Structure

A precise understanding of a compound's identity is fundamental to any scientific endeavor. The following table summarizes the key chemical identifiers for this compound.

IdentifierValueSource
CAS Number 72025-18-4[1]
IUPAC Name Methyl (9E)-9-tetradecenoate[1]
Synonyms Methyl (E)-9-tetradecenoate, Myristelaidic acid methyl ester, 9-Tetradecenoic acid, methyl ester, (E)-[1]
Chemical Formula C₁₅H₂₈O₂[1]
Molecular Weight 240.38 g/mol [1]
Canonical SMILES CCCCC/C=C/CCCCCCCC(=O)OC[1]
InChI Key RWIPSJUSVXDVPB-VOTSOKGWSA-N[1]

It is critical to differentiate this compound from its cis-isomer, methyl myristoleate, which possesses the CAS number 56219-06-8. The seemingly subtle difference in the spatial arrangement of the hydrogen atoms around the C9 double bond leads to significant variations in their physical and biological properties.

Caption: Molecular structure of this compound.

Physicochemical Properties: A Comparative Perspective

The trans configuration of the double bond in this compound results in a more linear molecular shape compared to its bent cis-isomer. This structural difference significantly influences its physical properties. While specific experimental data for this compound is sparse, we can infer its properties based on the general behavior of trans-fatty acid esters.

Key Inferred Physicochemical Properties:

  • Physical State: Expected to be a liquid at room temperature, potentially with a higher melting point than its cis-isomer.

  • Solubility: Soluble in organic solvents and oils; insoluble in water.

  • Boiling Point: Likely to have a boiling point similar to its cis-isomer. For instance, the boiling point of methyl myristoleate is reported to be 306.6±21.0 °C at 760 mmHg.[2]

  • Density: The density is expected to be comparable to other fatty acid methyl esters of similar chain length.

It is important to note that these are predicted properties, and experimental verification is crucial for any application.

Synthesis and Manufacturing

The synthesis of fatty acid methyl esters (FAMEs) is a well-established process, typically achieved through the transesterification of triglycerides or the esterification of free fatty acids.

General Synthesis of Fatty Acid Methyl Esters (FAMEs)

A common laboratory and industrial method for preparing FAMEs is through an alkali-catalyzed reaction between a fat or oil (triglycerides) and methanol.[3] This process, known as transesterification, is efficient and widely used in the production of biodiesel.[3]

Alternatively, FAMEs can be synthesized by the direct esterification of free fatty acids with methanol, typically in the presence of an acid catalyst.[4]

Synthesis_Workflow Triglyceride / Free Fatty Acid Triglyceride / Free Fatty Acid Transesterification / Esterification Transesterification / Esterification Triglyceride / Free Fatty Acid->Transesterification / Esterification Methanol, Catalyst Crude Methyl Ester Crude Methyl Ester Transesterification / Esterification->Crude Methyl Ester Purification Purification Crude Methyl Ester->Purification Washing, Distillation This compound This compound Purification->this compound

Caption: General synthesis workflow for Fatty Acid Methyl Esters.

Specific Considerations for this compound Synthesis

To synthesize this compound specifically, the starting material must be myristelaidic acid (trans-9-tetradecenoic acid). The direct esterification of myristelaidic acid with methanol in the presence of an acid catalyst is a straightforward approach.

Exemplary Laboratory-Scale Esterification Protocol:

  • Reactant Preparation: Dissolve myristelaidic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Add a suitable acid catalyst, such as sulfuric acid or boron trifluoride-methanol complex.

  • Reaction: Reflux the mixture for a specified period to drive the reaction to completion.

  • Work-up: Neutralize the catalyst with a weak base.

  • Extraction: Extract the this compound into an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography or distillation to obtain high-purity this compound.

This protocol is a general guideline and should be optimized based on the specific scale and purity requirements of the application.

Applications in Research and Drug Development

While research specifically on this compound is less abundant than for its cis-isomer, its identity as a trans-fatty acid methyl ester positions it in several key areas of interest for researchers and drug development professionals.

Role in Lipidomics and as an Analytical Standard

Fatty acid methyl esters are crucial for the analysis of fatty acid profiles in biological samples using gas chromatography (GC).[4][5] High-purity this compound serves as an essential analytical standard for the accurate identification and quantification of trans-9-tetradecenoic acid in various matrices, including food, clinical samples, and cell cultures.

Potential in Drug Delivery Systems

The physical properties of fatty acids and their esters are critical in the design of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs).[6] The linear structure of trans-fatty acids can influence the packing and stability of these formulations. This compound could be explored as a component in such systems to modulate drug release profiles and enhance bioavailability.[6]

Investigation of Biological Activities of Trans-Fatty Acids

The biological effects of trans-fatty acids are a significant area of research. While many studies have focused on the negative health impacts of industrially produced trans-fats, there is growing interest in understanding the specific roles of different trans-isomers. This compound can be used as a tool in cell culture and animal studies to investigate the metabolic fate and cellular signaling pathways affected by this specific monounsaturated trans-fatty acid.

Safety and Handling

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store in a cool, dry place away from ignition sources. For long-term storage, particularly for high-purity standards, storage at -20°C is recommended.

  • Hazards: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion and Future Perspectives

This compound, as the trans-isomer of methyl 9-tetradecenoate, represents an important yet understudied molecule in lipid science. Its unique structural properties, distinct from its cis-counterpart, warrant further investigation into its physical behavior and biological activities. For researchers and drug development professionals, this compound serves as a vital analytical standard and a potential component in advanced drug delivery systems. As the field of lipidomics continues to expand, a deeper understanding of the specific roles of individual trans-fatty acid isomers like myristelaidic acid will be crucial for advancements in nutrition, disease research, and pharmaceutical formulation.

References

  • Chemsrc. Methyl (9Z)-9-tetradecenoate | CAS#:56219-06-8. Available from: [Link].

  • The Good Scents Company. (Z)-9-tetradecenoic acid, 544-64-9. Available from: [Link].

  • PubChem. Methyl Myristate | C15H30O2 | CID 31284. Available from: [Link].

  • LIPID MAPS. Structure Database (LMSD). Available from: [Link].

  • PubChem. Myristelaidic acid | C14H26O2 | CID 5312402. Available from: [Link].

  • Medeiros-Lopes, D., et al. (2021). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. PubMed. Available from: [Link].

  • Wikipedia. Myristoleic acid. Available from: [Link].

  • NIST. Methyl myristoleate - the NIST WebBook. Available from: [Link].

  • PubChem. Methyl cis-9-tetradecenoate | C15H28O2 | CID 5352674. Available from: [Link].

  • Medeiros-Lopes, D., et al. (2011). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. Journal of chromatographic science, 49(7), 536–543. Available from: [Link].

  • Wikipedia. Fatty acid methyl ester. Available from: [Link].

  • Lago, R. C. A., & Hartman, L. (1986). Rapid preparation of fatty acid methyl esters. Journal of the American Oil Chemists' Society, 63(3), 364-365. Available from: [Link].

  • Wikipedia. Fatty acid methyl ester. Available from: [Link].

  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. Available from: [Link].

Sources

Physical properties of trans-9-tetradecenoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

A Definitive Guide to Physicochemical Characterization and Analytical Separation

Executive Summary

Methyl trans-9-tetradecenoate (also known as Methyl myristelaidate) is the methyl ester of the 14-carbon monounsaturated fatty acid, myristelaidic acid.[1] Unlike its naturally ubiquitous cis-isomer (Methyl myristoleate), the trans-isomer is primarily associated with industrial hydrogenation byproducts, ruminant metabolic pathways, or specific isomeric standards in lipidomics.

For the analytical scientist, this compound presents a specific challenge: isomeric resolution . Its physical properties are sufficiently similar to the cis-isomer to cause co-elution on standard non-polar stationary phases.[1] This guide synthesizes the critical physical data, separation protocols, and spectroscopic signatures required to unambiguously identify and quantify this lipid marker.

Chemical Identity & Structural Characterization[1][2][3][4][5]

At the core of this molecule is the trans (E) geometry at the


 position, which significantly alters its packing density and melting behavior compared to the cis (Z) form.
Parameter Technical Detail
IUPAC Name Methyl (E)-9-tetradecenoate
Common Synonyms This compound; trans-9-C14:1 methyl ester
CAS Number 72025-18-4 (Specific to trans-isomer)
Molecular Formula C

H

O

Molecular Weight 240.38 g/mol
SMILES CCCC\C=C\CCCCCCCC(=O)OC
InChI Key RWIPSJUSVXDVPB-VOTSOKGWSA-N

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models. Note the Melting Point discrepancy; while often supplied as a liquid, the pure trans-isomer has a higher theoretical melting point than the cis-isomer due to more efficient lattice packing.[1]

Property Value / Range Scientific Context
Physical State Semi-solid or Liquid (at 20°C)Commercial standards are often supplied as neat liquids or oils, though pure crystalline forms may melt >50°C [1, 2].[1]
Melting Point ~52°C (Predicted)Significantly higher than cis-isomer (Liquid, <0°C).[1] Impurities often depress this to ambient liquid state.[1]
Boiling Point 306.6 ± 21.0°C (760 mmHg)Estimated.[1][2][3] C18 homolog (Methyl elaidate) boils at 220°C @ 24 mmHg [3].[1]
Density 0.879 ± 0.06 g/cm³Typical for medium-chain FAMEs.[1]
Refractive Index ~1.45 (Estimated)Based on C18:1 trans analog (

1.452).[1]
Solubility LipophilicSoluble in hexane, chloroform, methanol, ethanol. Insoluble in water.[1][4]
Partition Coeff. LogP ~ 5.4 - 6.4Highly hydrophobic; requires organic solvent extraction.[1]

Analytical Characterization: The "How-To"

Gas Chromatography-Mass Spectrometry (GC-MS)

The Challenge: On non-polar columns (e.g., 5%-phenyl-methylpolysiloxane), trans-9 and cis-9 isomers often co-elute or show poor resolution.[1] The Solution: Use a high-polarity cyanopropyl stationary phase.[1][5] The interaction between the cyano-dipoles and the


-electrons of the double bond allows for baseline separation.[1]
Optimized GC Protocol
  • Column: High-polarity bis-cyanopropyl polysiloxane (e.g., SP-2560, HP-88, or CP-Sil 88).[1]

    • Dimensions: 100 m

      
       0.25 mm 
      
      
      
      0.20 µm (Length is critical for isomer separation).[1]
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Inlet: Split injection (ratio 50:1 to 100:1) at 250°C.

  • Oven Program:

    • Start at 140°C, hold for 5 min.

    • Ramp 4°C/min to 240°C.

    • Hold for 15 min.

  • Elution Order (Cyanopropyl Phase):

    • First: Methyl trans-9-tetradecenoate (Elutes earlier due to lower polarity/interaction relative to cis).[1]

    • Second: Methyl cis-9-tetradecenoate.[1][2][6][7]

    • Note: In one specific study using DB-225MS, trans-9 eluted at 15.88 min vs. cis-9 at 16.04 min [4].[1]

Spectroscopic Identification

If retention time matching is insufficient, spectroscopic confirmation is required.[1]

  • Infrared Spectroscopy (FT-IR):

    • Diagnostic Band: A strong absorption band at 965–970 cm

      
        (C-H out-of-plane deformation) is unique to trans-alkenes.[1] The cis-isomer lacks this band, absorbing instead near 700 cm
      
      
      
      [5].[1]
    • Carbonyl: Sharp ester stretch at ~1740 cm

      
      .[1]
      
  • Nuclear Magnetic Resonance (

    
    H-NMR): 
    
    • Coupling Constant (

      
      ):  The vinyl protons (
      
      
      
      ) exhibit a coupling constant of
      
      
      Hz
      for the trans-isomer.[1]
    • Contrast: The cis-isomer exhibits a smaller coupling constant of

      
       Hz.[1]
      

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for separating and identifying this compound from a complex lipid matrix.

AnalyticalWorkflow Sample Lipid Extract Sample Derivatization Transesterification (BF3-MeOH, 60°C) Sample->Derivatization ColumnChoice Select GC Stationary Phase Derivatization->ColumnChoice NonPolar Non-Polar Column (e.g., HP-5MS) ColumnChoice->NonPolar Screening Polar High-Polarity Column (e.g., SP-2560, CP-Sil 88) ColumnChoice->Polar Isomer Resolution ResultBad Co-elution of cis/trans isomers NonPolar->ResultBad ResultGood Baseline Separation Trans elutes before Cis Polar->ResultGood Confirmation Confirm ID via IR (965 cm⁻¹) or NMR (J=16Hz) ResultGood->Confirmation

Caption: Workflow for the specific resolution of Methyl trans-9-tetradecenoate from its cis-isomer.

Synthesis & Handling Protocol

Synthesis (Methylation)

If starting from the free acid (Myristelaidic acid, CAS 50286-30-1):

  • Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Procedure: Dissolve 10 mg acid in 1 mL hexane. Add 1 mL

    
    -MeOH.[1] Heat at 60°C for 10 mins in a sealed vial.
    
  • Extraction: Add 1 mL water and 1 mL hexane. Vortex. Recover the upper hexane layer containing the FAME.[1]

  • Validation: Ensure no acid remains (check by TLC or lack of broad -OH stretch in IR).

Storage & Stability[1][8]
  • Temperature: Store at -20°C .

  • Atmosphere: Hygroscopic and oxidation-prone.[1] Store under Argon or Nitrogen gas.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent solvent evaporation and photo-oxidation.[1]

References

  • Larodan Research Grade Lipids. Methyl 9(E)-Tetradecenoate Product Sheet. Accessed via Larodan.com.[1] Link

  • ChemBlink. Myristoleic acid methyl ester (cis/trans data comparison).Link

  • TCI Chemicals. Methyl trans-9-Octadecenoate (C18 Homolog) Physical Properties.Link

  • MDPI. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters. Molecules 2021, 26(7), 1883.[1] Link

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Alkenes.Link

Sources

Precision Lipidomics: The Role of Methyl Myristelaidate in High-Resolution Fatty Acid Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Lipid Chemists, Mass Spectrometrists, and Metabolic Researchers.

Executive Summary

In the high-stakes field of lipidomics, the distinction between geometric isomers—specifically cis and trans fatty acids—is a critical determinant of biological interpretation. Methyl Myristelaidate (Methyl trans-9-tetradecenoate; C15H28O2) serves as a pivotal reference standard in this domain. Unlike its endogenous cis-isomer (Methyl Myristoleate), which has defined roles in apoptosis and bone metabolism, this compound acts primarily as an exogenous marker and a chromatographic benchmark.

This guide delineates the technical utility of this compound, focusing on its application in validating high-polarity Gas Chromatography (GC) separations, quantifying trans-fatty acid (TFA) burdens, and elucidating beta-oxidation kinetics.

Chemical Identity & Structural Logic[1]

To utilize this compound effectively, one must understand its structural relationship to the common endogenous lipid pool.

PropertyThis compoundMethyl Myristoleate
Common Name trans-Myristoleic Acid Methyl EsterMyristoleic Acid Methyl Ester
Systematic Name Methyl (9E)-tetradecenoateMethyl (9Z)-tetradecenoate
CAS Number 72025-18-456219-06-8
Geometry Trans (E)Cis (Z)
Carbon Chain C14:1 n-5C14:1 n-5
Biological Origin Ind. Hydrogenation / Ruminant BiohydrogenationEndogenous Desaturation (SCD1 activity)

The Isomer Challenge: Mass Spectrometry (MS) alone often fails to distinguish these isomers because they share identical molecular weights (240.38 Da) and produce nearly identical Electron Ionization (EI) fragmentation patterns. Therefore, chromatographic resolution is the only viable method for identification , making the use of a pure this compound standard non-negotiable for accurate annotation.

Analytical Methodology: The High-Polarity Requirement

The separation of this compound from Methyl Myristoleate is a "stress test" for chromatographic systems. It requires specific stationary phases capable of interacting differentially with the spatial configuration of the double bond.

Stationary Phase Selection

Standard non-polar columns (e.g., 5% phenyl polysiloxane like DB-5 or HP-5) are insufficient for this separation; they typically result in co-elution.

  • Recommended Phase: 100% Biscyanopropyl polysiloxane (e.g., SP-2560 , CP-Sil 88 , or HP-88 ).

  • Mechanism: The highly polar cyano groups interact more strongly with the accessible pi-electrons of the cis double bond (which has a "kinked" geometry) than the trans double bond (which is linear).

  • Elution Order: On these high-polarity columns, This compound (trans) elutes BEFORE Methyl Myristoleate (cis) .

Mass Spectrometry (GC-MS) Parameters

While Retention Time (RT) is the primary identifier, MS provides the necessary sensitivity for low-abundance trans isomers.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) is preferred for quantification.

  • Target Ions:

    • Quantifier:m/z 74 (McLafferty rearrangement ion, characteristic of FAMEs).

    • Qualifiers:m/z 55 , m/z 41 , m/z 240 (Molecular Ion, often weak).

Experimental Protocol: High-Resolution Profiling

This protocol details the use of this compound as a System Suitability Standard to verify column resolution before analyzing biological samples.

Reagents & Standards
  • Standard A: this compound (>99% purity).

  • Standard B: Methyl Myristoleate (>99% purity).[1]

  • Internal Standard (IS): Methyl Tridecanoate (C13:0) or Methyl Nonadecanoate (C19:0) (Odd-chain FAs are preferred as they are rare in mammalian tissue).

Workflow Description

Step 1: System Suitability Test (SST) Prepare a mix of Standard A and Standard B (10 µg/mL each in hexane). Inject to calculate the Resolution (Rs) .

  • Requirement: Baseline separation (Rs > 1.5) is mandatory. If Rs < 1.5, the column may be degraded or the temperature ramp is too steep.

Step 2: Sample Preparation (Direct Transesterification)

  • Lyophilize 50 mg of tissue or 200 µL of plasma.

  • Add 10 µL of Internal Standard (C19:0).

  • Add 2 mL of 14% Boron Trifluoride (BF3) in Methanol .

  • Incubate at 100°C for 60 minutes (sealed Teflon-lined cap).

  • Cool to room temperature.

  • Add 1 mL of Hexane and 1 mL of H2O. Vortex vigorously for 30s.

  • Centrifuge (1000 x g, 5 min). Collect the upper Hexane phase.

  • Dry over anhydrous Na2SO4 and transfer to GC vial.

Step 3: GC-MS Acquisition

  • Inlet: Splitless (1 min purge), 250°C.

  • Column: SP-2560 (100 m × 0.25 mm × 0.20 µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • 140°C hold for 5 min.

    • Ramp 4°C/min to 240°C.

    • Hold 15 min. Note: The slow ramp is critical for separating C14:1 isomers.

Visualization of Analytical Logic

LipidomicsWorkflow cluster_detection Detection & Data Processing Sample Biological Sample (Plasma/Tissue) Extraction Lipid Extraction (Folch/MTBE) Sample->Extraction Derivatization Transesterification (BF3-MeOH) Extraction->Derivatization Release FAs FAMEs Crude FAMEs in Hexane Derivatization->FAMEs Methylation GC_Separation GC Separation (SP-2560 Column) FAMEs->GC_Separation MS_Detect MS Detection (SIM: m/z 74, 240) GC_Separation->MS_Detect Elution: Trans < Cis Peak_ID Peak Identification (Ref: this compound) MS_Detect->Peak_ID Match RT

Caption: Figure 1. End-to-end workflow for high-precision FAME analysis. This compound serves as the critical reference point in the "Peak Identification" phase to distinguish trans-isomers.

Biological & Research Significance

Dietary Tracer

This compound is rarely synthesized de novo in humans. Its detection in plasma or tissue lipidomes is a robust biomarker for the consumption of:

  • Ruminant Fats: Dairy and meat products contain natural trans fats (via biohydrogenation).

  • Industrial Trans Fats: Partially hydrogenated vegetable oils (though regulating bodies are reducing these).

  • Research Application: In clinical trials, it validates participant adherence to "trans-fat free" diets.

Metabolic Probe (Beta-Oxidation)

Research into mitochondrial function utilizes myristelaidic acid to probe the specificity of Acyl-CoA Dehydrogenases .

  • Mechanism:[2] The beta-oxidation machinery (specifically VLCAD and LCAD) exhibits different kinetic efficiencies for trans vs. cis double bonds.

  • Observation:Trans isomers are often converted to CoA esters and oxidized at different rates than their cis counterparts, potentially leading to accumulation in specific lipid pools (e.g., phospholipids vs. triglycerides) under metabolic stress.

Isomer Elution Logic Diagram

ElutionOrder cluster_interactions Molecular Interactions Column Stationary Phase: Biscyanopropyl (SP-2560) Trans This compound (Trans) Linear Geometry Weaker Pi-Interaction Column->Trans Low Retention Cis Methyl Myristoleate (Cis) Kinked Geometry Stronger Pi-Interaction Column->Cis High Retention Detector Detector Signal (FID/MS) Trans->Detector Elutes First (tR ~15.2 min) Cis->Detector Elutes Second (tR ~15.5 min)

Caption: Figure 2. Chromatographic separation logic on high-polarity columns. The linear trans-geometry interacts less with the cyano-phase, resulting in earlier elution compared to the cis-isomer.

References

  • Delmonte, P., et al. (2012). Comparison of separations of fatty acids from fish products using a 30-m Supelcowax-10 and a 100-m SP-2560 column. Lipids.[3][4][5][6] [Link]

  • Thurnhofer, S., et al. (2005). A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food.[7] J Agric Food Chem. [Link]

  • NIST Chemistry WebBook. Methyl myristoleate (Cis-isomer data for comparison). [Link]

Sources

Technical Guide: Thermodynamic Characterization and Melting Point of Methyl Myristelaidate

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on Methyl Myristelaidate, designed for researchers and drug development professionals. It prioritizes thermodynamic accuracy, experimental validation, and structural logic.

Executive Summary

This compound (Methyl (E)-9-tetradecenoate) is the methyl ester of myristelaidic acid, a 14-carbon monounsaturated fatty acid with a trans-9 double bond. It is primarily utilized as a high-fidelity internal standard in gas chromatography (GC) for the quantification of trans fatty acids (TFAs) in biological and food matrices.

Unlike its free acid counterpart, which is solid at room temperature, This compound is a liquid at ambient conditions (20–25°C) . This guide clarifies the thermodynamic properties of the molecule, correcting common database errors that conflate the ester’s melting point with that of the free acid, and provides protocols for its physical and chromatographic characterization.

Part 1: Chemical Identity & Structural Thermodynamics

Chemical Nomenclature and Identifiers

Precision in nomenclature is critical to avoid confusion with the cis-isomer (Methyl myristoleate).

PropertySpecification
Systematic Name Methyl (E)-9-tetradecenoate
Common Name This compound
CAS Number 72025-18-4 (Distinct from cis isomer 56219-06-8)
Molecular Formula C₁₅H₂₈O₂
Molecular Weight 240.38 g/mol
Lipid Number C14:1 trans-9
Physical State (20°C) Liquid
Stereochemistry and Phase Behavior

The thermodynamic behavior of this compound is governed by the geometry of the double bond at the


 position.
  • Trans vs. Cis Packing: The trans (E) configuration creates a linear kink in the hydrocarbon chain, allowing for more efficient van der Waals packing than the cis (Z) configuration, but less efficient packing than the fully saturated straight chain of methyl myristate.

  • The "52°C" Error: Several chemical aggregators incorrectly list the melting point of this compound as 52.2°C. This value corresponds to Myristelaidic Acid (the free acid), not the methyl ester. The esterification of the carboxylic head group significantly lowers the melting point by removing the capacity for strong intermolecular hydrogen bonding (dimerization).

Part 2: Thermodynamic Properties[3]

Comparative Melting Points (Homologous Series)

To accurately situate the melting point (Tm) of this compound, we must analyze the homologous series of fatty acid methyl esters (FAMEs). Trans isomers typically melt intermediate between their cis counterparts and the saturated parent.

Table 1: Thermodynamic Comparison of C14 and C18 FAMEs

Lipid NameCarbon StructureConfigurationMelting Point (

)
Phase at 20°C
Methyl Myristate C14:0Saturated18.5 °CSolid/Semi-solid
This compound C14:1 Trans-9 < 10 °C (Est. -5 to +5 °C) Liquid
Methyl MyristoleateC14:1Cis-9< -20 °C (Est.)[1][2]Liquid
Methyl ElaidateC18:1Trans-910.0 °CSolid (Low melt)
Methyl OleateC18:1Cis-9-19.9 °CLiquid
  • Thermodynamic Logic: Since Methyl Elaidate (C18:1 trans) melts at 10°C, shortening the chain by 4 carbons (to C14:1 trans) reduces van der Waals interactions, inevitably lowering the

    
     below 10°C. Thus, this compound is liquid at room temperature.
    
Enthalpy of Fusion ( )

While specific experimental


 data for this compound is sparse, it follows the linear relationship of trans-FAMEs. The enthalpy of fusion is dominated by the crystallization of the polymethylene chain.
  • Estimation:

    
     (Based on C18:1 trans extrapolation).
    
  • Crystallization: Upon cooling, it likely forms a triclinic (

    
    ) or orthorhombic (
    
    
    
    ) subcell packing, typical of trans-unsaturated esters.

Part 3: Experimental Protocols

Protocol: Differential Scanning Calorimetry (DSC)

To determine the exact phase transition temperatures (crystallization


 and melting 

), a cooling-heating cycle is required.

Equipment: PerkinElmer DSC 8000 or TA Instruments Q2000. Atmosphere: Dry Nitrogen purge (50 mL/min).

Workflow:

  • Sample Prep: Weigh 3–5 mg of liquid this compound into an aluminum pan; seal hermetically.

  • Equilibration: Hold at 25°C for 2 minutes to ensure thermal history erasure.

  • Cooling Scan: Ramp down to -60°C at 5°C/min. Record exotherms (Crystallization).

  • Isothermal Hold: Hold at -60°C for 5 minutes.

  • Heating Scan: Ramp up to 40°C at 5°C/min. Record endotherms (Melting).

  • Data Analysis:

    
     is defined as the onset temperature of the final endothermic peak.
    
Protocol: GC-FID Separation of Cis/Trans Isomers

Distinguishing this compound from methyl myristoleate requires a high-polarity capillary column.

  • Column: SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.2 μm). Biscyanopropyl polysiloxane stationary phases are essential for geometric isomer separation.

  • Carrier Gas: Hydrogen (linear velocity 20 cm/s) or Helium.

  • Oven Program:

    • Initial: 140°C (hold 5 min).

    • Ramp: 4°C/min to 240°C.

    • Hold: 15 min.

  • Elution Order: The trans isomer (myristelaidate) typically elutes before the cis isomer (myristoleate) on highly polar columns due to slightly lower interaction with the stationary phase dipole.

Part 4: Visualization of Workflows

Diagram 1: Thermodynamic Characterization Logic

This diagram illustrates the decision logic for characterizing the phase behavior of the lipid.

DSC_Workflow Sample Liquid this compound (Ambient Temp) Cooling Cooling Scan (-60°C) Rate: 5°C/min Sample->Cooling Nitrogen Purge Crystallization Exothermic Event (Crystal Formation) Cooling->Crystallization Phase Transition Heating Heating Scan (+40°C) Rate: 5°C/min Crystallization->Heating Isothermal Hold Melting Endothermic Peak (Tm Determination) Heating->Melting Energy Absorption Data Thermodynamic Profile (Tm, Tc, Delta H) Melting->Data Integration

Caption: DSC workflow for determining the melting point and crystallization behavior of liquid lipids.

Diagram 2: Structural Packing & Melting Point Impact

Visualizing why trans isomers melt higher than cis but lower than saturated chains.

Packing_Logic Saturated C14:0 (Myristate) Straight Chain Packing Van der Waals Packing Efficiency Saturated->Packing High (Dense) Trans C14:1 Trans (Myristelaidate) Linear Kink Trans->Packing Medium (Linear) Cis C14:1 Cis (Myristoleate) Bent 'U' Shape Cis->Packing Low (Steric Hindrance) Tm_Result Melting Point (Tm) Packing->Tm_Result Determines Energy to Break Lattice

Caption: Impact of hydrocarbon chain geometry on packing efficiency and resulting melting points.

Part 5: References

  • Larodan Research Grade Lipids. (2025). Product Specification: Methyl 9(E)-Tetradecenoate (CAS 72025-18-4).[1] Retrieved from

    • Verification of liquid physical state and specific CAS.

  • Knothe, G., & Dunn, R. O. (2009). "A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry." Journal of the American Oil Chemists' Society, 86, 843–856.

    • Authoritative source on FAME melting point trends and DSC methodology.

  • Sigma-Aldrich. (2025). Methyl elaidate (C18:1 trans) Analytical Standard Properties.[3] Retrieved from

    • Reference for homologous series comparison (C18:1 trans Tm = 10°C).

  • PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. Retrieved from

    • General chemical identifiers.

Sources

Methodological & Application

Application Note: High-Resolution Gas Chromatography Analysis of Methyl Myristelaidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated protocol for the separation and quantification of Methyl Myristelaidate (Methyl (E)-9-tetradecenoate, C14:1 trans-9), a minor but biologically significant trans-fatty acid methyl ester (FAME). While standard non-polar columns fail to resolve trans isomers from their cis counterparts (Methyl Myristoleate) or saturated analogs (Methyl Myristate), this method utilizes a highly polar 100% biscyanopropyl polysiloxane capillary column (SP-2560) to achieve baseline resolution. The protocol is grounded in AOCS Official Method Ce 1h-05 principles, optimized for specific detection of C14 isomers in complex lipid matrices.

Introduction

This compound is the trans isomer of the more common myristoleic acid methyl ester. Accurate analysis of trans fatty acids (TFAs) is critical in food safety, metabolic research, and regulatory compliance (e.g., FDA TFA labeling mandates).

Analytical Challenges
  • Isomeric Overlap: On standard non-polar (100% dimethyl polysiloxane) or intermediate polar (PEG) columns, the boiling point differences between cis and trans isomers are insufficient for separation.

  • Elution Logic: On highly polar phases, retention is governed by dipole-induced dipole interactions with the double bond.

    • Saturated FAMEs (C14:0) have no double bonds and elute first.

    • Trans-FAMEs (C14:1 trans) have a more linear structure and lower interaction energy than cis isomers, eluting second.

    • Cis-FAMEs (C14:1 cis) have a "kinked" structure and stronger interaction with the cyano-phase, eluting last.

This protocol ensures the elution order: Methyl Myristate < this compound < Methyl Myristoleate .

Workflow Visualization

The following diagram outlines the critical decision pathways for sample preparation and analysis.

G Start Start: Sample Selection Type Sample Type? Start->Type PureStd Pure Standard (this compound) Type->PureStd Standard BioSample Biological/Food Matrix (Triglycerides/Phospholipids) Type->BioSample Complex Matrix Dilution Dilution in n-Heptane (Target: 10-50 µg/mL) PureStd->Dilution Deriv Derivatization (Base-Catalyzed Transesterification) BioSample->Deriv Note_Deriv Critical: Avoid Acid/Heat to prevent isomerization Deriv->Note_Deriv GC_Inj GC Injection (Split 1:50 to 1:100) Deriv->GC_Inj Dilution->GC_Inj Separation Separation (SP-2560) Isothermal 170°C or Ramp GC_Inj->Separation Detection FID Detection (>250°C) Separation->Detection Data Data Analysis Check Resolution (R > 1.5) Detection->Data

Caption: Analytical workflow for this compound, highlighting the critical derivatization pathway to prevent artifactual isomerization.

Materials and Instrumentation

Reagents & Standards
  • Target Standard: this compound (CAS: N/A for specific isomer often, check C14:1 trans-9 specific catalog numbers e.g., from Nu-Chek Prep or similar).

  • Resolution Check Standard: Methyl Myristoleate (C14:1 cis-9, CAS: 56219-06-8) and Methyl Myristate (C14:0, CAS: 124-10-7).

  • Solvent: n-Heptane or Isooctane (HPLC Grade). Note: Avoid Chloroform if using FID as it can produce toxic phosgene and damage the detector.

Instrumentation
  • Gas Chromatograph: Agilent 8890, Shimadzu GC-2030, or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column (CRITICAL):

    • Phase: 100% Biscyanopropyl polysiloxane.

    • Dimensions: 100 m × 0.25 mm ID × 0.20 µm film thickness.[1][2][3]

    • Recommended Models: Supelco SP-2560, Agilent HP-88, or Restek Rt-2560.

    • Why 100m? Shorter columns (30m or 60m) may co-elute C14:1 trans with C14:0 or solvent tails in complex matrices.

Experimental Protocol

Sample Preparation

For Pure Standards:

  • Weigh 10 mg of this compound standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with n-heptane (Stock A: 1 mg/mL).

  • Prepare a working standard (50 µg/mL) by diluting Stock A 1:20.

  • System Suitability Mix: Prepare a mix containing C14:0, C14:1 trans, and C14:1 cis at equal concentrations (approx 50 µg/mL each).

For Biological Samples (Lipids): Use a base-catalyzed method (NaOCH3 in Methanol) to minimize isomerization.

  • Dissolve 50 mg lipid in 2 mL n-heptane.

  • Add 1 mL 0.5 M Sodium Methoxide in Methanol.

  • Vortex for 1 min and let stand at room temperature for 15 min.

  • Add 1 mL saturated NaCl solution and vortex.

  • Allow phases to separate.[4] Collect the upper heptane layer (contains FAMEs).

  • Dry over anhydrous Sodium Sulfate (

    
    ) before injection.
    
GC Method Parameters[2][5][6][7]
ParameterSettingRationale
Inlet Mode SplitPrevents column overload; sharpens peaks.
Split Ratio 50:1 (Standards) to 100:1 (Samples)High polarity columns have low capacity.
Inlet Temp 250 °CEnsures rapid volatilization of FAMEs.
Carrier Gas Hydrogen (Constant Flow)H2 provides best resolution/speed (Van Deemter).
Linear Velocity 30 cm/secOptimized for 100m column efficiency.
Oven Program Initial: 140°C (Hold 5 min)Ramp: 2°C/min to 175°CPlateau: Hold 15 minRamp: 10°C/min to 240°C (Hold 5 min)Slow ramp and plateau at 175°C are critical for separating the trans (elutes ~165-170°C equivalent) from the cis.
Detector (FID) 260 °CPrevents condensation.
Air / H2 / Makeup 400 / 30 / 25 mL/min (N2)Standard FID stoichiometry.

System Suitability & Validation

Every analytical run must be validated against the following criteria to ensure data integrity.

Elution Order Verification

Inject the System Suitability Mix. The observed order must be:

  • Methyl Myristate (C14:0): First eluting peak.

  • This compound (C14:1 trans-9): Second eluting peak.

  • Methyl Myristoleate (C14:1 cis-9): Third eluting peak.

Resolution Criteria

Calculate the resolution (


) between this compound and Methyl Myristoleate:


  • Requirement:

    
     (Baseline separation).
    
  • Troubleshooting: If

    
    , decrease the oven temperature plateau by 5°C. Lower temperatures generally increase selectivity on cyano-phases.
    
Linearity
  • Construct a 5-point calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Acceptance:

    
    .
    

Results Interpretation

In a typical chromatogram using this protocol on an SP-2560 column:

  • C14:0 appears at approximately 18-20 minutes (depending on flow).

  • C14:1 trans-9 appears shortly after, often with a relative retention time (RRT) of ~1.02 vs C14:0.

  • C14:1 cis-9 appears later, with an RRT of ~1.05 vs C14:0.

Note: If analyzing dairy fats, be aware of branched-chain isomers (iso/anteiso C15) which may elute in this region. The 100m column length usually resolves these, but mass spectrometry (GC-MS) confirmation is recommended for novel matrices.

References

  • AOCS Official Method Ce 1h-05 . (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-ruminant Animal Oils and Fats by Capillary GLC.[5][6][7] American Oil Chemists' Society.[6]

  • Delmonte, P., et al. (2011). Separation characteristics of fatty acid methyl esters using SLB-IL111, a new ionic liquid coated capillary gas chromatographic column. Journal of Chromatography A, 1218(3), 545-554.

  • Sigma-Aldrich (Supelco) . (n.d.). Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP-2560 Capillary Column. Application Note.

  • Ratnayake, W.M.N., et al. (2006). Trans fatty acids: current contents in Canadian foods and some implications for intake reconstruction. Journal of AOAC International, 89(2), 475-488.

Sources

Using methyl myristelaidate as an internal standard in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution FAME Profiling Using Methyl Myristelaidate (C14:1 trans-9) as an Internal Standard

Part 1: Executive Summary

In quantitative lipidomics and fatty acid methyl ester (FAME) analysis, the selection of an Internal Standard (IS) is the single most critical factor for data integrity. While odd-chain saturated fatty acids (e.g., C17:0, C19:0) are traditional choices, they often co-elute with endogenous lipids in complex biological matrices or fail to track the chromatographic behavior of unsaturated species.

This guide details the protocol for using This compound (C14:1 trans-9) as a superior Internal Standard for GC-MS analysis. Unlike its cis-isomer (Methyl Myristoleate), which is endogenous to many biological systems, the trans-9 isomer is virtually absent in nature (except in specific partially hydrogenated fats), ensuring zero matrix interference. Furthermore, its elution profile on high-polarity columns provides a distinct retention time window, separating cleanly from both C14:0 and C14:1 cis-9.

Part 2: Chemical Profile & Strategic Rationale

Compound Specifications
PropertySpecification
Chemical Name Methyl (E)-tetradec-9-enoate
Common Name This compound
Abbreviation C14:1 n-5t (or C14:1 trans-9)
CAS Number 72025-18-4
Molecular Formula C₁₅H₂₈O₂
Molecular Weight 240.38 g/mol
Physical State Liquid (Clear, Colorless)
Solubility Soluble in Hexane, Isooctane, Dichloromethane
The "Chromatographic Gap" Advantage

The primary failure mode in FAME analysis is peak overlap. On highly polar capillary columns (e.g., SP-2560, CP-Sil 88) required for cis/trans separation, this compound elutes in a "quiet" region of the chromatogram.

  • Elution Order: C14:0

    
    C14:1 trans-9 (IS) 
    
    
    
    C14:1 cis-9.
  • Retention Time Delta: On a 100m SP-2560 column, C14:1 trans-9 elutes approximately 10-15 minutes earlier than C14:1 cis-9, eliminating any risk of co-elution with the endogenous myristoleate.

Part 3: Experimental Protocol

Reagents & Materials
  • Internal Standard Stock: this compound (>99% purity, e.g., Sigma-Aldrich #70055).

  • Extraction Solvents: Chloroform (HPLC Grade), Methanol (HPLC Grade).

  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol or 3N Methanolic HCl.
    
  • GC Column: SP-2560 (100 m

    
     0.25 mm ID 
    
    
    
    0.20 µm film) or equivalent biscyanopropyl phase.
Workflow Diagram

FAME_Workflow Sample Biological Sample (Plasma/Tissue) Extraction Lipid Extraction (Folch or Bligh & Dyer) Sample->Extraction Evaporation Evaporate to Dryness (N2 Stream) Extraction->Evaporation Derivatization Transesterification (BF3-MeOH, 100°C, 10 min) Evaporation->Derivatization Extraction_FAME Extract FAMEs into Hexane Derivatization->Extraction_FAME IS_Addition ADD INTERNAL STANDARD (this compound in Hexane) IS_Addition->Extraction_FAME Spike for Volumetric Correction GC_Injection GC-MS Injection (Splitless/Split) Extraction_FAME->GC_Injection Data_Analysis Quantification (Area Ratio Calculation) GC_Injection->Data_Analysis

Figure 1: Optimized FAME workflow. Note the strategic addition of this compound post-derivatization to serve as an Injection/Chromatographic Standard.

Step-by-Step Methodology

Step 1: Preparation of IS Working Solution

  • Dissolve 10 mg of this compound in 10 mL of Hexane (Stock A: 1 mg/mL).

  • Dilute Stock A 1:10 with Hexane to create Working Solution B (100 µg/mL).

  • Store at -20°C in a sealed amber vial.

Step 2: Lipid Extraction (Modified Folch)

  • Homogenize 100 mg tissue or 200 µL plasma in 2 mL Chloroform:Methanol (2:1 v/v).

  • Centrifuge at 3000 x g for 10 min.

  • Collect the lower organic phase and dry under a gentle stream of Nitrogen at 40°C.

Step 3: Derivatization (Methylation)

  • Resuspend dried lipids in 1 mL of 14%

    
    -Methanol.
    
  • Heat at 100°C for 10 minutes in a sealed screw-cap tube.

  • Cool to room temperature.

Step 4: IS Addition & Phase Separation Critical Control Point:

  • Add 1.0 mL of Hexane to the reaction tube.

  • IMMEDIATELY spike 50 µL of IS Working Solution B (this compound) into the Hexane layer.

    • Note: Adding the IS here corrects for variations in the final hexane extraction volume and injection errors. If you wish to correct for the derivatization efficiency itself, you must use Myristelaidic Acid (Free Acid form) added at Step 2, but the Methyl Ester form is preferred for chromatographic precision.

  • Add 1 mL of saturated NaCl or HPLC-grade water.

  • Vortex vigorously for 1 minute.

  • Centrifuge to separate phases. Transfer the top Hexane layer (containing FAMEs + IS) to a GC vial.

GC-MS Parameters
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization of C14-C24 FAMEs.
Injection Mode Split (10:1) or SplitlessSplitless for trace analysis; Split for high-abundance samples.
Carrier Gas Helium @ 1.0 mL/minConstant flow is crucial for retention time stability.
Column SP-2560 (100m) Required for cis/trans isomer resolution.[1][2]
Oven Program 100°C (hold 4 min)

3°C/min to 240°C

Hold 15 min
Slow ramp separates C14:1t (IS) from C14:0 and C14:1c.
MS Source EI (70 eV), 230°CStandard ionization for spectral library matching.
Scan Range m/z 40-450Covers molecular ions of common FAMEs.
SIM Mode m/z 74, 55, 240Monitor m/z 240 (Molecular Ion) and 74 (McLafferty rearrangement) for this compound.

Part 4: Data Analysis & Validation

Identification

This compound is identified by:

  • Retention Time: Elutes significantly earlier than Methyl Myristoleate.

  • Mass Spectrum: Characteristic ions at m/z 74 (base peak) and m/z 240 (

    
    ), with a pattern similar to other monoenes but distinct elution.
    
Quantification Formula

Calculate the concentration of the target analyte (


) using the Response Factor (

):




Validation Criteria (Self-Validating System)
  • Resolution Check: The valley between C14:0 and this compound must be > 10% of peak height.

  • Recovery: Spike a blank matrix with the IS. Recovery should be 90-110% relative to a direct solvent injection.

  • Linearity:

    
     over the range of 1 µg/mL to 100 µg/mL.
    

Part 5: Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
IS Peak Missing Derivatization failure or evaporation loss.Check if IS was added before a high-heat step without sealing. Methyl esters are volatile.
Co-elution Column polarity degradation.If C14:1t merges with C14:0, the column stationary phase (biscyanopropyl) may be degraded by oxygen/moisture. Replace column.
Extra Peaks Contaminated IS.Ensure the this compound standard is >99% pure. Impurities are often C14:0.

References

  • Sigma-Aldrich. this compound analytical standard (CAS 72025-18-4). Product Specification. Link

  • Restek Corporation. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Application Note 59584. (Demonstrates elution order on Rt-2560). Link

  • Cayman Chemical. Myristoleic Acid methyl ester (cis-isomer comparison). Product Data Sheet. Link

  • National Institutes of Health (NIH) - PubChem. this compound (Compound Summary).Link

  • AOCS Official Method Ce 1h-05. Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Vegetable Fats and Oils. (Standard for trans-fat analysis).[1] Link

Sources

Application Note: High-Resolution Characterization of Methyl Myristelaidate (C14:1 trans-9) via GC-EI-MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide for the analysis of Methyl Myristelaidate using Gas Chromatography-Mass Spectrometry (GC-MS). It integrates theoretical fragmentation mechanisms with practical experimental protocols.[1]

Executive Summary & Scientific Context

This compound is the methyl ester of myristelaidic acid, a 14-carbon monounsaturated fatty acid with a trans double bond at the


 position. While less common than its cis-isomer (methyl myristoleate), accurate identification of trans fatty acids (TFAs) is critical in metabolic profiling and food safety analysis due to their distinct biological effects.

Challenge: In standard Electron Ionization (EI) MS, the fragmentation patterns of cis and trans fatty acid methyl esters (FAMEs) are virtually identical. Furthermore, double bond migration during ionization makes position assignment difficult without specific derivatization.[1] Solution: This protocol utilizes a synergistic approach: Chromatographic Resolution (using high-polarity stationary phases) for isomer separation, coupled with Mass Spectral Fingerprinting for structural confirmation.[1]

Chemical Properties & Instrumentation Setup[1][2][3][4]

Physicochemical Profile
PropertyData
Systematic Name Methyl (E)-tetradec-9-enoate
Common Name This compound
Formula

Molecular Weight 240.38 g/mol
Double Bond Position 9, Trans (E) configuration
CAS Number 56219-06-8
Key Diagnostic Ions m/z 74 (Base Peak), m/z 55 , m/z 208 (

), m/z 240 (

)
Recommended GC-MS Conditions

To successfully distinguish this compound from methyl myristoleate (cis-9), a highly polar capillary column is required.[1]

  • GC System: Agilent 7890B / 5977B MSD (or equivalent).[1]

  • Column: SP-2560 or CP-Sil 88 (100 m

    
     0.25 mm 
    
    
    
    0.2
    
    
    m).[1] Biscyanopropyl polysiloxane phases are essential for cis/trans separation.
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless (250°C), Split ratio 10:1 to 50:1 depending on concentration.

  • Oven Program:

    • 140°C hold for 5 min.

    • Ramp 4°C/min to 240°C.

    • Hold 15 min.

  • Ion Source (EI): 70 eV, 230°C.[1]

  • Mass Range: m/z 40–350.[1]

Mass Spectrometry Fragmentation Mechanism

The fragmentation of this compound under Electron Ionization (70 eV) follows a predictable pathway characteristic of monounsaturated FAMEs.

The McLafferty Rearrangement (m/z 74)

The base peak (or near base peak) in FAME spectra is m/z 74 .[1] This ion is formed via the McLafferty rearrangement, a site-specific hydrogen transfer from the


-carbon to the carbonyl oxygen, followed by 

-cleavage.
  • Mechanism: The radical cation on the carbonyl oxygen abstracts a hydrogen from C4 (

    
    -carbon).[1] The C2-C3 bond cleaves, releasing the alkene tail and leaving the resonance-stabilized enol radical cation 
    
    
    
    .
  • Significance: This confirms the presence of the methyl ester moiety (

    
    ).
    
Hydrocarbon Series & Double Bond Influence

Unlike saturated FAMEs, unsaturated FAMEs like this compound exhibit a prominent hydrocarbon series due to the stabilizing effect of the double bond on carbocation fragments.[1]

  • m/z 55 (

    
    ):  Often the base peak or second most intense ion in unsaturated FAMEs.[1] It arises from the fragmentation of the alkenyl chain.[1]
    
  • m/z 69, 83, 97: Homologous series of alkenyl/cycloalkyl cations (

    
    ).
    
  • m/z 41 (

    
    ):  Allyl cation.[1]
    
High-Mass Diagnostic Ions
  • Molecular Ion (

    
    , m/z 240):  Visible but typically low abundance (<5-10%).[1]
    
  • Loss of Methoxy (

    
    , m/z 209):  Cleavage of 
    
    
    
    .
  • Loss of Methanol (

    
    , m/z 208):  Rearrangement involving loss of 
    
    
    
    . This "ketene-like" loss is more prominent in unsaturated esters than saturated ones.[1]
The Isomer Dilemma (Expert Insight)

Crucial Note: EI-MS causes double bond migration along the alkyl chain prior to fragmentation.[1] Therefore, the mass spectrum of this compound (trans-9) is nearly identical to methyl myristoleate (cis-9) and other positional isomers (e.g.,


, 

).
  • Differentiation Strategy: Do not rely on MS spectral matching alone.[1] Use the GC Retention Time . On SP-2560 columns, trans isomers typically elute before their corresponding cis isomers.[1]

Visualization of Fragmentation Pathways

Fragmentation M_Ion Molecular Ion (M+) m/z 240 McLafferty McLafferty Rearrangement [C3H6O2]+ m/z 74 (Base Peak) M_Ion->McLafferty gamma-H transfer beta-cleavage MethoxyLoss Methoxy Loss [M - OCH3]+ m/z 209 M_Ion->MethoxyLoss alpha-cleavage MethanolLoss Methanol Loss [M - CH3OH]+ m/z 208 M_Ion->MethanolLoss Rearrangement Hydrocarbon Alkenyl Series (m/z 55, 69, 83) M_Ion->Hydrocarbon Chain fragmentation

Figure 1: Primary EI fragmentation pathways for this compound.

Experimental Protocol: Sample Preparation & Analysis

Reagents[1]
  • Methanol (HPLC Grade)

  • Acetyl Chloride or

    
    -Methanol (14%)
    
  • Hexane (HPLC Grade)

  • Internal Standard: Methyl tridecanoate (C13:0) or Methyl nonadecanoate (C19:0).[1][2]

Step-by-Step Workflow

Step 1: Transesterification (If starting from lipid source)

  • Weigh 10-20 mg of lipid sample into a glass screw-cap tube.[1]

  • Add 100

    
    L of Internal Standard solution (1 mg/mL in hexane).
    
  • Add 2 mL of Methanolic HCl or

    
    -Methanol .
    
  • Incubate at 80°C for 60 minutes. Note: Ensure cap is Teflon-lined to prevent evaporation.[1]

  • Cool to room temperature.

Step 2: Extraction

  • Add 1 mL of Hexane and 1 mL of

    
    .[1]
    
  • Vortex vigorously for 30 seconds.

  • Centrifuge at 1000 x g for 3 minutes to separate phases.

  • Collect the upper hexane layer (containing FAMEs) and transfer to a GC vial.

Step 3: GC-MS Acquisition

  • Inject 1

    
    L of the hexane extract (Split 10:1).
    
  • Acquire data in Full Scan mode (m/z 40-350) for identification.[1]

  • For quantification of low-level trans isomers, use SIM mode targeting ions m/z 74, 55, and 240.[1]

Step 4: Data Analysis & Validation

  • Extract Ion Chromatogram (EIC) for m/z 74.[1]

  • Identify the C14:1 cluster.[1]

  • Differentiation: On a biscyanopropyl column (SP-2560), this compound (trans-9) will elute slightly earlier than Methyl Myristoleate (cis-9).[1]

  • Calculate Relative Response Factor (RRF) against the internal standard.[1]

Analytical Workflow Diagram

Workflow Sample Lipid Sample / Standard Deriv Transesterification (BF3-MeOH, 80°C, 1h) Sample->Deriv Extract L-L Extraction (Hexane/Water) Deriv->Extract GC GC Separation (SP-2560 Polar Column) Extract->GC Upper Phase MS MS Detection (EI) Scan m/z 40-350 GC->MS Elution Order: Trans < Cis Data Data Analysis RT Comparison (Cis vs Trans) Ion Ratio (74/55) MS->Data

Figure 2: Analytical workflow for the isolation and identification of this compound.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Methyl myristoleate / Methyl tetradecenoate EI Mass Spectra. National Institute of Standards and Technology.[1][3] [Link]

  • Christie, W. W., & Han, X. (2010).[1] Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press. [Link]

  • Mossoba, M. M., et al. (2007).[1] Official Methods for the Determination of Trans Fat. AOAC International.[1][4] [Link]

  • Thurnhofer, S., & Vetter, W. (2005).[1] A Gas Chromatography/Electron Ionization-Mass Spectrometry-Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters.[1][5] Journal of Agricultural and Food Chemistry, 53(23), 8896-8903.[1] [Link]

  • Destaillats, F., et al. (2007).[1] GC-MS methodology for the comprehensive analysis of trans-fatty acids.[1] Journal of Chromatography A. [Link]

Sources

Application Note: High-Resolution Quantification of Methyl Myristelaidate in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl myristelaidate is the methyl ester derivative of myristelaidic acid (trans-9-tetradecenoic acid), a minor but distinct trans fatty acid (TFA) isomer. Unlike its abundant cis analog (myristoleic acid), the trans isomer is primarily exogenous, serving as a specific biomarker for the consumption of industrial hydrogenated oils or ruminant-derived fats.

The Analytical Challenge: The quantification of C14:1 trans-9 is complicated by two factors:

  • Isomeric Resolution: It co-elutes with C14:0 and C14:1 cis-9 on standard non-polar columns (e.g., DB-5).

  • Low Abundance: It typically exists at trace levels (<0.5% of total fatty acids) compared to C18 trans isomers (elaidic acid), requiring high-sensitivity detection and minimal background interference.

This Application Note details a validated protocol using 100% biscyanopropyl polysiloxane capillary columns (e.g., SP-2560) to achieve baseline resolution of the C14:1 trans/cis pair.

Methodological Strategy & Logic

The Separation Logic

Standard non-polar GC columns separate fatty acid methyl esters (FAMEs) primarily by boiling point (carbon chain length). They fail to resolve geometric isomers (cis vs. trans).

To quantify this compound, we must utilize polarity-driven separation .

  • Stationary Phase: High-polarity biscyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88).

  • Mechanism: The cyano groups interact strongly with the

    
    -electrons of the double bonds. Cis double bonds are more accessible and interact more strongly than trans bonds.
    
  • Result: This compound (trans) elutes BEFORE methyl myristoleate (cis). This elution reversal is the critical identification criteria.

Workflow Visualization

The following diagram outlines the critical path from sample to data, highlighting the decision points that prevent artifactual isomerization (creation of false trans fats during heating).

G Sample Biological Sample (Plasma/Tissue) ISTD Add Internal Std (C13:0 Methyl Ester) Sample->ISTD Spike Extract Lipid Extraction (Modified Folch) ISTD->Extract Homogenize Deriv Derivatization (BF3-MeOH, 14%) Extract->Deriv N2 Evap Clean Phase Separation (Hexane/Water) Deriv->Clean 100°C, 30 min GC GC Analysis (SP-2560 Column) Clean->GC Injection Data Quantification (Trans vs Cis) GC->Data FID/MS

Figure 1: Analytical workflow emphasizing the introduction of the Internal Standard (ISTD) prior to extraction to account for recovery losses.

Detailed Protocols

Reagents & Standards
  • Target Standard: this compound (C14:1 trans-9), >99% purity (e.g., Cayman Chem #50286-30-1).

  • Internal Standard (ISTD): Methyl Tridecanoate (C13:0). Reasoning: C13 is rare in mammalian biology, elutes near C14, and behaves similarly during extraction.

  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Solvents: Chloroform (HPLC grade), Methanol, Hexane, Water (Milli-Q).

Protocol A: Sample Preparation (Plasma/Serum)

Note: This modified Folch method ensures extraction of total lipids (Triglycerides + Phospholipids).

  • Sample Aliquot: Transfer 100

    
    L of plasma into a glass screw-cap tube (Teflon-lined cap).
    
  • ISTD Spike: Add 10

    
    L of C13:0 ISTD solution (200 
    
    
    
    g/mL in Hexane).
  • Extraction: Add 2 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 1 minute.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl (aq). Vortex for 30 seconds.

  • Centrifugation: Spin at 3000 x g for 5 minutes at 4°C.

  • Collection: Carefully aspirate the lower organic layer (containing lipids) into a clean tube.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen at 40°C. Critical: Do not use air, as oxygen causes lipid peroxidation.

Protocol B: Derivatization (Methylation)

Scientific Integrity Check: We use acid catalysis (


) because base catalysis (e.g., NaOMe) does not methylate Free Fatty Acids (FFAs) or Sphingolipids efficiently. However, strict temperature control is required to prevent isomerization.
  • Reconstitution: Dissolve dried lipid residue in 0.5 mL Toluene.

  • Reaction: Add 1.0 mL of 14%

    
    -Methanol. Cap tightly.
    
  • Incubation: Heat at 100°C for exactly 30 minutes .

    • Warning: Exceeding 45 mins increases the risk of converting cis-C14:1 to trans-C14:1, creating false positives.

  • Quenching: Cool to room temperature. Add 1.0 mL distilled water to stop the reaction.

  • Extraction of FAMEs: Add 1.0 mL Hexane. Vortex for 1 minute. Centrifuge to separate layers.

  • Final Vialing: Transfer the top hexane layer to a GC vial with a glass insert.

Instrumental Analysis (GC-FID/MS)

Chromatographic Conditions

The separation of the trans isomer from the cis isomer relies entirely on the column chemistry.

ParameterSettingRationale
System GC-FID (Quantification) or GC-MS (Confirmation)FID provides wider linear dynamic range; MS confirms identity.
Column SP-2560 or CP-Sil 88 (100m x 0.25mm x 0.2

m)
100m length is required for maximum theoretical plates to resolve isomers.
Carrier Gas Hydrogen (40 cm/sec) or Helium (20 cm/sec)Hydrogen provides sharper peaks and faster elution at lower temperatures.
Inlet Split/Splitless (Split ratio 10:1)250°C. High split improves peak shape for sharp early eluters.
Oven Program 140°C (5 min)

4°C/min

240°C (15 min)
Slow ramp critical in the C14-C18 region to maximize isomer separation.
Detector FID at 260°CStandard for hydrocarbon response.
Isomer Identification Logic (Elution Order)

On a 100% biscyanopropyl polysiloxane column, the elution order for C14 analogs is:

  • Methyl Myristate (C14:0)

  • This compound (C14:1 trans-9)

    
    Target Analyte 
    
  • Methyl Myristoleate (C14:1 cis-9)

Visualizing the Separation:

Chromatogram Start Injection C14_0 C14:0 (12.5 min) Start->C14_0 C14_1_trans C14:1 trans-9 (13.2 min) TARGET C14_0->C14_1_trans  Resolution > 1.5   C14_1_cis C14:1 cis-9 (13.5 min) C14_1_trans->C14_1_cis

Figure 2: Theoretical elution order on SP-2560. Note that the trans isomer elutes between the saturated parent and the cis isomer.

Quantification & Quality Control

Calculation

Calculate the concentration of this compound (


) using the Internal Standard method:


Where


 (Response Factor) is determined by running a standard mix containing both C13:0 and C14:1 trans. For FID, RF is typically near 1.0 but must be empirically determined.
System Suitability Criteria

Before running samples, inject a reference standard mix (e.g., Supelco 37 Component FAME Mix + spiked C14:1 trans).

  • Resolution (

    
    ):  Between C14:1 trans and C14:1 cis must be 
    
    
    
    .
  • Tailing Factor: Must be < 1.2 for the C14:1 trans peak.

  • Blank Check: Inject a Hexane blank. There should be no peak at the C14:1 trans retention time (ensures no carryover).

Troubleshooting
  • Co-elution: If C14:1 trans and cis are merging, lower the initial oven temperature to 100°C and decrease the ramp rate to 2°C/min.

  • Loss of Polyunsaturates: If PUFAs (C18:2, C20:4) are disappearing, the

    
     reagent may be old or the reaction temperature was too high (oxidation).
    
  • Ghost Peaks: Check the septum. High-temperature FAME analysis often causes septum bleed which can mimic C14/C16 peaks. Use high-temp, low-bleed septa.[1]

References

  • AOAC Official Method 996.06. (2001).[2] Fat (Total, Saturated, and Unsaturated) in Foods, Hydrolytic Extraction Gas Chromatographic Method.[3] AOAC International.

  • Mossoba, M. M., & Kramer, J. K. (2009).[4][5] Official methods for the determination of trans fat.[5][6][7][8] AOCS Press.

  • Delmonte, P., et al. (2011). Separation characteristics of fatty acid methyl esters using Agilent J&W GC columns. Agilent Technologies Application Note 5990-9516EN.

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis.[1][2][3][7][8] Advances in Lipid Methodology.

  • Ratnayake, W. M. N. (2004). Analysis of trans fatty acids. In Trans Fatty Acids in Human Nutrition (pp. 115-161). Oily Press.

Sources

HPLC separation methods for trans-tetradecenoic acid methyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Separation of trans-Tetradecenoic Acid Methyl Esters (T-TDAMEs)

Abstract

The precise separation of trans-tetradecenoic acid methyl esters (C14:1 trans-FAMEs), specifically myristelaidic acid (trans-9-C14:1), from their cis-isomers (myristoleic acid) and saturated analogues requires orthogonal chromatographic approaches. While Gas Chromatography (GC) is the standard for general FAME profiling, HPLC offers distinct advantages for preparative isolation, non-destructive analysis, and the separation of heat-labile derivatives. This guide details two validated protocols: Silver-Ion (Argentation) HPLC for geometric isomer resolution and Reversed-Phase (RP) HPLC for hydrophobicity-based purification.

Introduction & Scientific Rationale

trans-Tetradecenoic acids are minor but biologically significant components of ruminant fats (dairy/beef) and partially hydrogenated vegetable oils. Unlike the widely studied C18 trans fats (elaidic acid), C14:1 isomers present unique separation challenges due to their shorter chain length and higher volatility.

Why HPLC?

  • Isomer Specificity: Standard C18 RP-HPLC columns often fail to resolve cis/trans pairs (critical pairs) because the hydrophobic difference between the bent cis and linear trans configuration is minimal for shorter chains like C14.

  • Preparative Capability: HPLC allows for the fraction collection of pure trans-isomers for downstream biological assays (e.g., metabolic impact on SCD1 activity).

Primary Methodology: Silver-Ion (Argentation) HPLC

Principle: Silver-ion chromatography relies on the formation of a weak charge-transfer complex (


-complex) between the silver ions (Ag

) immobilized on the stationary phase and the

-electrons of the fatty acid double bonds.
  • Mechanism: Cis double bonds are sterically more accessible and have a higher electron density, forming stronger complexes with Ag

    
    . Trans double bonds are sterically hindered and form weaker complexes.[1]
    
  • Elution Order: Saturated FAMEs (no interaction)

    
    trans-Monoenes 
    
    
    
    cis-Monoenes
    
    
    Dienes.[2]
Protocol A: Isocratic Ag-HPLC for Geometric Resolution

Reagents & Equipment:

  • Column: ChromSpher 5 Lipids (Ag-loaded cation exchange) or Nucleosil 100-5 SA (sulfonic acid) impregnated with AgNO

    
    .
    
  • Mobile Phase:

    
    -Hexane / Acetonitrile (99.5 : 0.5 v/v).
    
    • Note: Acetonitrile acts as a modifier to modulate the Ag

      
      -olefin interaction strength.
      
  • Flow Rate: 1.0 mL/min.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI). UV at 205 nm is possible but has low sensitivity for isolated double bonds.

Step-by-Step Workflow:

  • Column Conditioning: Flush the Ag-column with hexane for 30 minutes to remove trace moisture (water deactivates Ag

    
     sites).
    
  • Equilibration: Introduce the mobile phase (Hexane/ACN) and equilibrate until the baseline stabilizes (approx. 20 min).

  • Sample Injection: Dissolve T-TDAME sample in hexane (approx. 1 mg/mL). Inject 10–20

    
    L.
    
  • Separation Monitoring:

    • 0–4 min: Elution of Saturated C14:0 (Myristic acid methyl ester).

    • 5–7 min: Elution of Target: trans-9-C14:1 (Myristelaidic ME) .

    • 8–12 min: Elution of cis-9-C14:1 (Myristoleic ME).

  • Fraction Collection: Collect the peak eluting between the saturated and cis fraction.

Secondary Methodology: Reversed-Phase HPLC (RP-HPLC)[3][4]

Principle: RP-HPLC separates based on the Equivalent Carbon Number (ECN), defined as


, where 

is carbon number and

is double bond count.
  • C14:1 ECN =

    
    .
    
  • C14:0 ECN =

    
    .
    
  • Limitation: RP-HPLC poorly resolves cis vs. trans C14:1 unless very high-efficiency columns are used. It is best used for checking the chain-length purity of the isolated fraction.

Protocol B: Purity Check via RP-HPLC

Reagents & Equipment:

  • Column: C18 (ODS) High-Resolution, e.g., 250 mm

    
     4.6 mm, 5 
    
    
    
    m (Zorbax Eclipse or equivalent).
  • Mobile Phase: Acetonitrile / Water (85 : 15 v/v) Isocratic.

  • Temperature: 25°C (Strict control required; lower temps improve isomer resolution).

  • Detection: UV at 205 nm (for ester carbonyl).

Data Analysis: The trans isomer generally elutes slightly after the cis isomer on RP columns because the linear trans shape allows for better packing/interaction with the C18 alkyl chains, effectively behaving more like a saturated fatty acid than the cis form.

Visualization of Mechanisms & Workflows

Figure 1: Separation Logic & Mechanism

Caption: Logical flow of separation mechanisms. Ag-Ion separates by geometry (trans < cis), while Reversed-Phase separates by hydrophobicity (ECN).

SeparationLogic cluster_0 Sample Mixture cluster_1 Method 1: Ag-Ion HPLC cluster_2 Method 2: Reversed-Phase HPLC Mix C14 FAME Mix (Sat, Cis, Trans) Ag_Mech Mechanism: Pi-Complexation with Ag+ Mix->Ag_Mech RP_Mech Mechanism: Hydrophobic Interaction (ECN) Mix->RP_Mech Ag_Order Elution Order: 1. Saturated (No interaction) 2. Trans (Weak interaction) 3. Cis (Strong interaction) Ag_Mech->Ag_Order RP_Order Elution Order: 1. Cis-C14:1 (Kinked/Polar) 2. Trans-C14:1 (Linear/Non-polar) 3. C14:0 (Saturated) RP_Mech->RP_Order

Figure 2: Experimental Workflow for Isolation

Caption: Step-by-step workflow for isolating trans-tetradecenoic acid methyl esters from biological samples.

Workflow Sample Biological Sample (Plasma/Tissue) Extract Lipid Extraction (Folch Method) Sample->Extract Deriv Transesterification (BF3-Methanol) Extract->Deriv AgHPLC Ag-Ion HPLC (Fractionation) Deriv->AgHPLC Collect Collect 'Trans' Peak (5-7 min window) AgHPLC->Collect QC QC Check (RP-HPLC / GC-MS) Collect->QC

Summary of Chromatographic Parameters

ParameterAg-Ion HPLC (Separation)RP-HPLC (Purity Check)
Stationary Phase Ag

-loaded SCX (ChromSpher Lipids)
C18 (ODS) 5

m
Mobile Phase Hexane / Acetonitrile (99.5/0.5)Acetonitrile / Water (85/15)
Selectivity Geometry (cis vs trans)Hydrophobicity (Chain Length)
Elution Order Trans elutes before CisTrans elutes after Cis (typically)
Resolution (

)
High (

for isomers)
Low (

for isomers)
Primary Use Isolation of specific isomersPurity confirmation / Quantitation

Troubleshooting & Expert Tips

  • Silver Bleed: Ag-columns can lose silver ions over time, leading to loss of retention for cis isomers.

    • Fix: Regenerate the column by flushing with a silver nitrate solution (in aqueous methanol) followed by rigorous washing with isopropanol and hexane.

  • Detection Sensitivity: If UV detection at 205 nm is insufficient for trace analysis, consider derivatizing the free fatty acids with 9-anthryldiazomethane (ADAM) prior to HPLC. This adds a fluorescent tag, allowing picomolar detection limits on RP-HPLC columns.

  • Sample Overload: In Ag-HPLC, overloading the column causes the cis peak (strong binder) to tail significantly, potentially contaminating the trans fraction. Always inject

    
    g of total lipid per run on analytical columns.
    

References

  • Adlof, R. O. (1994). Separation of cis and trans fatty acid methyl esters by silver ion high-performance liquid chromatography. Journal of Chromatography A, 659(1), 95-99. Link

  • Christie, W. W. (LipidWeb). Silver Ion Chromatography of Fatty Acids. An authoritative guide on the mechanism and application of argentation chromatography. Link

  • Momchilova, S., & Nikolova-Damyanova, B. (2003). Silver ion HPLC of fatty acid derivatives. Journal of Liquid Chromatography & Related Technologies. Link

  • AOCS Official Method Ce 1h-05. (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. (Provided for context on standard GC methods vs HPLC). Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Resolution GC for Methyl Myristelaidate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FAME-C14-ISO-001 Subject: Optimizing Resolution of Methyl Myristelaidate (C14:1 trans-9) from cis-Isomers and Matrix Interferences Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary

You are attempting to resolve This compound (C14:1 trans-9), a mono-trans isomer, from its cis-counterpart (Methyl Myristoleate , C14:1 cis-9) and the saturated Methyl Myristate (C14:0).

Standard non-polar columns (e.g., DB-1, DB-5) separate primarily by boiling point and will fail to resolve these geometric isomers. Successful separation requires a highly polar stationary phase that exploits dipole-dipole interactions with the pi (


) electrons of the double bonds.

This guide provides a self-validating protocol based on AOCS Official Method Ce 1h-05 , optimized for C14 specificity.

Module 1: Critical Column Chemistry (The "Why")

Q: Why do my C14:1 isomers co-elute on my standard 30m column?

A: You are likely using a column with insufficient polarity or length.

  • Mechanism: Separation of geometric isomers (cis vs. trans) requires a stationary phase that interacts strongly with the

    
    -electrons of the double bond. Cis isomers have a "kinked" shape, creating a stronger dipole moment and greater steric hindrance than the linear trans isomers.
    
  • The Solution: You need a 100% Biscyanopropyl Polysiloxane phase. The cyano groups possess a strong permanent dipole that retards the cis isomers more than the trans isomers.

  • Elution Order: On these phases, This compound (trans) elutes BEFORE Methyl Myristoleate (cis) .

Q: Which specific column do you recommend?

A: To achieve baseline resolution (


), we recommend the following specifications:
  • Length: 100 meters (Critical for isomer resolution).

  • Internal Diameter: 0.25 mm.[1]

  • Film Thickness: 0.20 µm.[1]

  • Phase: SP-2560 or CP-Sil 88.[1][2][3][4][5][6]

Module 2: The "Golden Standard" Protocol

This protocol is derived from AOCS Ce 1h-05 but tuned for mid-chain (C14) retention stability.

Optimized GC-FID Parameters
ParameterSettingRationale
Column SP-2560 (100 m × 0.25 mm × 0.20 µm)Maximizes cis/trans selectivity.
Carrier Gas Hydrogen (Linear Velocity: 20 cm/sec)H₂ provides the best efficiency at higher velocities (Van Deemter curve). Helium is a valid alternative (15 cm/sec).
Inlet Temp 250°CEnsures rapid volatilization of C14s without thermal degradation.
Split Ratio 100:1Crucial. High split is required to prevent column overload, which causes peak fronting that masks isomer resolution.
Detector (FID) 260°CMust be higher than the final oven temp to prevent condensation.
Temperature Program (The "Isothermal Hold")

The separation of cis/trans isomers is extremely temperature-sensitive. Ramping too quickly destroys resolution.

  • Initial: 140°C (Hold 5 min) — Separates Solvent/C12s from C14s.

  • Ramp: 2°C/min to 175°C.

  • Isothermal Plateau: Hold at 175°C for 15 min. — Critical Step: This is where the C14:1 trans/cis separation occurs.

  • Burn-out: 5°C/min to 240°C (Hold 10 min) — Elutes C18s and C20s.

Module 3: Troubleshooting & Diagnostics

Visualizing the Workflow

Use the following logic flow to diagnose resolution failures.

GC_Troubleshooting Start Issue: Poor Resolution of C14:1 Isomers Check_Coelution Are peaks merging into one? Start->Check_Coelution Check_Shape Is the peak shape distorted? Start->Check_Shape Temp_Check Check Oven Temp Check_Coelution->Temp_Check Yes Load_Check Check Split Ratio Check_Shape->Load_Check Fronting Liner_Check Check Inlet Liner Check_Shape->Liner_Check Tailing Lower_Temp Action: Decrease Isothermal Hold by 5°C Temp_Check->Lower_Temp Resolution < 1.0 Phase_Check Check Column Phase Temp_Check->Phase_Check Temp is Optimized Replace_Col Action: Switch to SP-2560 (100m) Phase_Check->Replace_Col Using DB-5/Wax Increase_Split Action: Increase Split (e.g., 100:1) Load_Check->Increase_Split Clean_Liner Action: Replace/Deactivate Liner Liner_Check->Clean_Liner

Figure 1: Decision tree for diagnosing resolution loss in FAME analysis. Blue nodes indicate diagnostic questions; Green/Red nodes indicate corrective actions.

FAQ: Specific Scenarios
Q: My this compound peak is tailing. Is this a column issue?

A: Likely not. Tailing of FAMEs usually indicates activity in the inlet liner , not the column.

  • Diagnosis: FAMEs are relatively stable, but if free fatty acids are present or the liner is dirty, adsorption occurs.

  • Fix: Replace the inlet liner with a deactivated split liner containing glass wool. Ensure the column is properly cut (square cut) and installed at the correct height in the injector.

Q: I see a small peak between C14:0 and C14:1 trans. What is it?

A: This is often a positional isomer, such as C14:1 cis-7 or cis-12, or a branched-chain C15 isomer (iso/anteiso).

  • Verification: Run a standard of Methyl Myristate (C14:0) and Methyl Myristoleate (C14:1 cis-9) . The trans-9 isomer usually elutes immediately after C14:0 and before cis-9. If an unknown peak appears, verify using GC-MS or by spiking with a known standard.

Q: Can I use a 30m column if I slow down the temperature ramp?

A: Generally, no .

  • While slowing the ramp improves separation efficiency, a 30m column lacks the theoretical plate count (N) required to resolve the subtle dipole differences between cis and trans isomers at the C14 chain length. You might achieve partial separation (a "shoulder"), but for quantitative accuracy, 100m is non-negotiable.

References

  • AOCS Official Method Ce 1h-05. (2005).[4][7][8][9] Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC.[1][9] American Oil Chemists' Society.[8][9]

  • Ratnayake, W. M. N., et al. (2006).[4] "Temperature-sensitive resolution of cis- and trans-fatty acid isomers of partially hydrogenated vegetable oils on SP-2560 and CP-Sil 88 capillary columns." Journal of AOAC International.

  • Supelco/Sigma-Aldrich. (2021). "FAME Analysis on SP-2560 Capillary Columns." Application Note.

  • Delmonte, P., et al. (2011). "Separation of Fatty Acid Methyl Esters by GC-FID." US FDA / CFSAN.

Sources

Troubleshooting co-elution of methyl myristelaidate and C14:0 FAMEs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Co-elution of Methyl Myristelaidate (C14:1 trans-9) and C14:0 FAMEs

Status: Active Classification: Chromatography / Critical Pair Resolution Audience: Analytical Chemists, Lipid Researchers[1]

Executive Summary

The co-elution of This compound (C14:1 trans-9) and Methyl Myristate (C14:0) is a common "critical pair" failure in FAMEs analysis.[1] This issue typically arises from insufficient stationary phase polarity or inadequate thermal profiling.[1] Accurate quantification of trans fats requires baseline resolution between the saturated fatty acid (SFA) and the trans-monounsaturated isomer.

This guide provides a diagnostic workflow to resolve this co-elution, grounded in AOCS Official Method Ce 1h-05 .

Part 1: Diagnostic Triage (The "Why")[1]

Before altering your method, you must identify the root cause. Use the following logic flow to diagnose the co-elution mechanism.

DiagnosticFlow Start START: Peaks Co-eluting? CheckCol Check Column Type Start->CheckCol NonPolar Non-Polar / Low Polarity (e.g., DB-1, DB-5, DB-Wax) CheckCol->NonPolar Phase = 100% PDMS or PEG HighPolar High Polarity (e.g., SP-2560, CP-Sil 88) CheckCol->HighPolar Phase = Biscyanopropyl Mech1 Mechanism Failure: Boiling Point Separation Cannot resolve geom. isomers NonPolar->Mech1 Mech2 Method Failure: Temp Ramp too Fast or Column Aging HighPolar->Mech2 Sol1 SOLUTION A: Switch to Biscyanopropyl Phase Mech1->Sol1 Sol2 SOLUTION B: Optimize Temp Program (Isothermal Hold) Mech2->Sol2

Figure 1: Diagnostic decision tree for isolating the cause of C14:0/C14:1t co-elution.

Part 2: The Science of Separation

To fix the problem, you must understand the interaction mechanism.

1. The Polarity Trap
  • Non-Polar Columns (e.g., DB-1, DB-5): Separate primarily by Boiling Point (Volatility) .[1]

    • The Problem: C14:0 and C14:1 isomers have nearly identical boiling points.[1] The slight difference is insufficient for baseline resolution, leading to a single merged peak.

  • High Polarity Columns (e.g., SP-2560, CP-Sil 88): Separate by Dipole-Dipole & Pi-Pi Interactions .[1]

    • The Mechanism:[1][2][3][4] The cyano- groups in the stationary phase interact strongly with the

      
      -electrons of the double bond.
      
    • Elution Order: Saturated (C14:0)

      
      Trans-Monoene (C14:1t) 
      
      
      
      Cis-Monoene (C14:1c).[1]
    • Why it works: The column "holds" the double bonds longer than the saturated chain. The trans configuration (linear) interacts slightly less than the cis (kinked), allowing the trans isomer to elute between the saturated and cis peaks.[1]

2. Quantitative Comparison
ParameterNon-Polar (DB-1)Polar (DB-Wax)High Polarity (SP-2560)
Separation Force Boiling PointH-Bonding / PolarityDipole / Pi-Interaction
C14:0 / C14:1t Resolution (

)
< 0.5 (Co-elution)~ 0.8 - 1.0 (Partial)> 1.5 (Baseline)
Elution Order C14:1

C14:0
C14:0

C14:1
C14:0

C14:1t

C14:1c
Suitability for Trans Fats Unsuitable PoorRecommended (AOCS)
Part 3: Troubleshooting Protocols
Scenario A: You are using a Non-Polar or Standard Wax Column

Status: CRITICAL FAIL Action: You cannot optimize this method to achieve AOCS compliance for trans fat analysis. You must change the column.

Recommended Hardware:

  • Stationary Phase: 100% Biscyanopropyl polysiloxane.[1]

  • Dimensions: 100 m

    
     0.25 mm ID 
    
    
    
    0.20 µm film thickness.[1][3][5]
  • Why 100m? The extreme length provides the theoretical plates (efficiency) necessary to separate the C14:1 trans from the C14:0 peak, which elutes immediately prior.[1]

Scenario B: You are using a High Polarity Column (SP-2560) but still see Co-elution

Status: METHOD OPTIMIZATION REQUIRED Action: Your temperature ramp is likely too fast, compressing the early eluting peaks.[1]

Step-by-Step Optimization Protocol:

  • Carrier Gas Check:

    • Ensure you are using Hydrogen (linear velocity ~40-45 cm/s) or Helium (~25 cm/s).[1] Hydrogen provides sharper peaks and better resolution at faster flow rates.[1]

  • The "Isothermal Hold" Strategy:

    • C14 FAMEs elute early.[1] If you ramp temperature immediately from injection, they bunch together.

    • Modify Oven Program:

      • Initial T: 140°C (Hold 5 min).

      • Ramp 1: 2°C/min to 175°C.[1]

      • Isothermal Hold:Hold at 175°C for 15-20 minutes. (This is the critical step for C14/C16 separation).[1]

      • Ramp 2: 4°C/min to 240°C (to elute C18s and longer).

  • Check for Column Degradation (Bleed):

    • Cyanopropyl columns are susceptible to oxygen damage.[1]

    • Test: Run a blank.[1] If baseline rises significantly >180°C, the stationary phase may have stripped, reducing retention of the polar C14:1t, causing it to slide back into the C14:0 peak.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use a PEG (Polyethylene Glycol) / Wax column for this? A: Generally, no.[1] While PEG columns (like DB-Wax) separate by degree of unsaturation, they often lack the selectivity to fully resolve trans isomers from saturated peaks in complex matrices.[1] For regulatory compliance (AOCS Ce 1h-05), a biscyanopropyl phase is required.[1]

Q2: Why does C14:1 trans elute before C14:1 cis? A: The cis double bond creates a "kink" in the molecule, exposing the


-electrons more effectively to the polar stationary phase than the linear trans configuration.[1] Stronger interaction = longer retention time.[1]

Q3: I see a shoulder on my C14:0 peak. Is that the trans isomer? A: Likely, yes. On a high-polarity column, C14:1 trans elutes immediately after C14:[1]0. A shoulder on the tailing edge of C14:0 usually indicates incomplete resolution of the trans isomer. Implement the "Isothermal Hold" protocol above to separate them.

Q4: Does sample overload affect this separation? A: Yes. Saturated FAMEs (like C14:0) are often present in high concentrations.[1] If the column is overloaded, the C14:0 peak will front (widen), swallowing the small C14:1 trans peak.[1]

  • Fix: Increase split ratio (e.g., from 50:1 to 100:1) or dilute the sample.[1]

References
  • AOCS Official Method Ce 1h-05 . "Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC." American Oil Chemists' Society.[1][2][6]

  • Ratnayake, W.M.N., et al. (2006).[1][7] "Evaluation of the CP-Sil 88 and SP-2560 GC columns used in the recently approved AOCS Official Method Ce 1h-05." Journal of AOAC International.

  • Restek Corporation . "FAMEs Analysis Guide: Optimizing Separation of Critical Pairs." Restek Technical Library.

  • Sigma-Aldrich (Supelco) .[1] "Supelco SP-2560 Column Application Note for Trans Fat Analysis." [1]

Sources

Technical Support Center: Methyl Myristelaidate Standard Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Methyl myristelaidate is the methyl ester of myristelaidic acid (14:1 trans-9). While trans fatty acids are thermodynamically more stable than their cis isomers (methyl myristoleate), they remain highly susceptible to autoxidation and hydrolysis when isolated as high-purity standards.

Degradation of this standard leads to two critical failures in drug development and lipidomics:

  • Quantification Errors: Loss of molar mass reduces the effective concentration, skewing calibration curves.

  • Artifact Formation: Oxidation byproducts (aldehydes, short-chain esters) appear as "ghost peaks" in GC-FID/MS, potentially being misidentified as biological metabolites.

This guide provides a self-validating system to ensure the integrity of your standard.

Module 1: Storage & Preservation Protocols

Objective: Halt the Arrhenius equation and prevent radical initiation.

Core Storage Directives
ParameterSpecificationScientific Rationale
Temperature -20°C (Standard) -80°C (Long-term >6 mo)Lowers kinetic energy, significantly reducing the rate of autoxidation reactions (

).
Atmosphere Argon (Preferred) or NitrogenOxygen is a diradical. Displacing it with heavier-than-air Argon prevents the "initiation" phase of lipid peroxidation.
Container Amber Glass with Teflon-lined capBlocks UV light (which catalyzes radical formation) and prevents plasticizer leaching common in polypropylene tubes.
Solvent Hexane or Isooctane Non-protic solvents prevent transesterification. Avoid Chloroform for long-term storage as it can form phosgene and HCl, catalyzing hydrolysis.
Visual Guide: The Storage Decision Tree

The following logic flow ensures you select the correct storage mode based on your usage frequency.

StorageLogic Start New Standard Received FormCheck Is it Neat (Powder/Oil) or in Solution? Start->FormCheck NeatPath Neat FormCheck->NeatPath SolnPath In Solution FormCheck->SolnPath UsageFreq Usage Frequency? NeatPath->UsageFreq Action1 Dissolve in Hexane (1-10 mg/mL) Purge with Argon Store -20°C SolnPath->Action1 Maintain Stock HighFreq Daily/Weekly UsageFreq->HighFreq LowFreq Monthly/Archival UsageFreq->LowFreq HighFreq->Action1 Action2 Keep Neat Seal with Parafilm over Cap Store -80°C LowFreq->Action2 Action3 Aliquot into single-use vials Evaporate solvent (optional) Purge & Store -80°C LowFreq->Action3

Figure 1: Decision matrix for determining optimal storage conditions based on physical state and usage frequency.

Module 2: Operational Handling (The "Usage" Phase)

Objective: Prevent moisture intrusion and thermal shock.

The "Golden Rule" of Thawing

Never open a cold vial. When a vial at -20°C is opened in a 25°C room with 50% humidity, water vapor instantly condenses inside the vial. This water initiates hydrolysis , cleaving the methyl ester bond and reverting the standard to free Myristelaidic Acid.

Protocol:

  • Remove vial from freezer.

  • Place in a desiccator or keep sealed on the bench for 30 minutes .

  • Wipe the outside dry before opening.

Aliquoting Strategy

Repeated freeze-thaw cycles degrade the molecule physically and chemically.

  • Recommendation: Upon first thaw, prepare "Working Aliquots" (e.g., 100 µL in inserts).

  • Solvent Trap: If storing in solvent, mark the meniscus level on the vial. If the level drops during storage, the solvent has evaporated, concentrating the standard. You must re-adjust volume before use to maintain quantitative accuracy.

Module 3: Troubleshooting & Diagnostics

Objective: Distinguish between oxidation, hydrolysis, and isomerization.

Diagnostic 1: The Oxidation Cascade

Understanding how the molecule breaks down helps you identify the "ghost peaks" in your chromatogram.

OxidationPathway FAME This compound (C14:1 trans-9) Radical Allylic Radical (L•) FAME->Radical Initiation (Light/Heat/Metal) Peroxyl Peroxyl Radical (LOO•) Radical->Peroxyl + O2 Hydroperoxide Hydroperoxide (LOOH) Peroxyl->Hydroperoxide + H (Abstraction) Cleavage Secondary Products (Aldehydes, Ketones, Short Esters) Hydroperoxide->Cleavage Chain Scission

Figure 2: The autoxidation pathway. Note that secondary products cause the most interference in GC analysis.

Diagnostic 2: Chromatographic Verification (GC-FID/GC-MS)

To verify if your standard is intact or if it has isomerized to the cis form (Methyl Myristoleate), you must use the correct column.

  • Column Recommendation: Highly polar biscyanopropyl columns (e.g., SP-2560 or CP-Sil 88 ).

  • Separation Logic: On these specific columns, the trans isomer generally elutes before the cis isomer.[1] On non-polar columns (DB-5, DB-1), they may co-elute, hiding degradation.

Troubleshooting Table
SymptomProbable CauseVerification StepCorrective Action
Peak Tailing Hydrolysis (Formation of Free Fatty Acid)Check if peak shape improves with derivatization (e.g., adding TMS-diazomethane).Discard standard. FFA interacts with silanols in the column.
Extra Peaks (Early Eluting) Oxidation (Chain Scission)Run MS scan. Look for aldehydes (M-18 ions) or shorter chain esters.Discard. Purge new stock with Argon immediately.
Extra Peak (Adjacent) Isomerization (Trans

Cis)
Run on SP-2560 column. Trans usually elutes prior to cis.[1]Check for UV exposure or excessive heating during prep.
Broad/Split Peak Column Overload or Solvent MismatchInject at 10:1 split ratio. Ensure solvent matches column polarity.Dilute sample. Use focusing liner.[1]

Frequently Asked Questions (FAQ)

Q: Can I store this compound in Chloroform? A: No. Chloroform is prone to forming phosgene and hydrochloric acid over time, especially if not stabilized with ethanol (which itself can cause transesterification). Use Hexane, Isooctane, or Toluene for storage.

Q: My standard arrived on dry ice but the vial was warm. Is it ruined? A: Likely not. This compound is chemically stable for short durations at room temperature if sealed. However, check for condensation inside the vial. If water is present, hydrolysis risk is high. Dry it down with nitrogen and redissolve immediately.

Q: Why do I see a small peak just after my main this compound peak? A: If using a high-polarity column, this is likely the cis isomer (Methyl Myristoleate). Small amounts (<1-2%) may be present as impurities from synthesis, but if the peak grows over time, your standard is isomerizing, likely due to catalytic exposure or thermal stress.

References

  • Christie, W. W. (1989). Gas Chromatography and Lipids: A Practical Guide. The Oily Press. (Definitive guide on FAME separation and isomer elution orders).

  • Frankel, E. N. (2005). Lipid Oxidation.[2] The Oily Press. (Mechanistic details on allylic hydrogen abstraction and hydroperoxide formation).

  • Sigma-Aldrich. (n.d.). Supelco SP-2560 Capillary GC Column Application Note. (Confirms separation of cis/trans FAME isomers on biscyanopropyl phases).

  • Agilent Technologies. (2018). Analysis of FAMEs in Foods using the Agilent J&W DB-FastFAME GC Column. (Provides chromatograms showing elution orders of C14:1 isomers).

  • Cayman Chemical. (n.d.). This compound Product Information & Storage.

Sources

Optimizing column temperature for methyl myristelaidate separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Column Temperature for Methyl Myristelaidate (C14:1 trans-9) Analysis

Department: Chromatography Applications Support Document ID: GC-FAME-C14T-OPT

Introduction: The Separation Challenge

You are likely here because you are struggling to resolve This compound (C14:1 trans-9) from its cis-isomer, Methyl Myristoleate (C14:1 cis-9), or from the saturated Methyl Myristate (C14:0).

Separating geometric fatty acid methyl ester (FAME) isomers requires exploiting the subtle differences in their physical shape and polarity. This compound (trans) has a linear structure, allowing it to interact differently with highly polar stationary phases compared to the "kinked" structure of methyl myristoleate (cis).

The Golden Rule: On high-polarity cyanopropyl columns (e.g., SP-2560, CP-Sil 88), trans isomers generally elute before their corresponding cis isomers. Temperature is your primary lever to widen the gap between these peaks.

Part 1: Critical Troubleshooting (The Emergency Room)

Use this section if your current chromatogram is failing.

Q1: My C14:1 trans and C14:1 cis peaks are co-eluting or have poor resolution ( ). What is the immediate fix?

A: You must lower the elution temperature of the critical pair.

The Fix:

  • Identify the elution time of the C14 region (typically 15–25 mins depending on flow).

  • Modify your oven program to include an isothermal hold approximately 20°C below the temperature at which they currently elute.

  • Protocol Adjustment:

    • Current: Ramp 5°C/min from 140°C to 240°C.

    • Optimized: Ramp to 170°C , HOLD for 10-15 minutes , then resume ramp to 240°C.

Why this works: Separation on cyanopropyl phases is driven by dipole-dipole interactions. These interactions are stronger and more selective at lower temperatures. By "parking" the peaks at a lower isothermal temperature, you maximize the interaction difference between the linear trans and kinked cis molecules.

Q2: I see the trans peak, but it is tailing significantly, affecting integration.

A: Tailing in FAME analysis usually indicates activity in the inlet or column overload, not necessarily a temperature issue.

The Fix:

  • Check Split Ratio: C14:1 trans is often a trace component. If you are injecting splitless to see it, you may be overloading the column with the solvent or bulk C14:0. Increase Split Ratio to 20:1 or 50:1.

  • Inlet Temperature: Ensure inlet is at 250°C. C14 FAMEs are volatile enough that discrimination is rarely an issue, but cold spots cause tailing.

  • Column Trim: If tailing persists, trim 0.5m from the inlet side of the column to remove non-volatile matrix buildup.

Part 2: Optimization Protocol (Method Development)

Do not use a generic "FAMEs" method. Use this targeted approach for C14:1 specificity.

Recommended Column Configuration
  • Stationary Phase: 100% Biscyanopropyl polysiloxane (e.g., SP-2560 , Rt-2560 , CP-Sil 88 ).

  • Dimensions: 100 m x 0.25 mm ID x 0.20 µm df.[1][2][3][4][5]

    • Note: A 100 m column is strongly recommended over 30 m or 60 m for baseline resolution of complex cis/trans isomers.

Step-by-Step Temperature Optimization

This protocol uses a "Gradient-Isothermal Hybrid" approach to balance speed and resolution.

StepRate (°C/min)Temperature (°C)Hold Time (min)Purpose
Initial -1004.0Solvent focusing and elution of short chain (C4-C10) FAMEs.
Ramp 1 101750Rapidly reach the critical separation window.
Plateau 0175 15.0 CRITICAL STEP: Isothermal separation of C14:1 trans and cis.
Ramp 2 524010.0Elute C18s and longer chain PUFAs.

Expected Data Output:

Peak IdentityApprox. Retention (min)*Elution Order
Methyl Myristate (C14:0)~22.51
This compound (C14:1 trans-9) ~23.8 2
Methyl Myristoleate (C14:1 cis-9)~24.23

*Retention times vary by flow rate (rec: 1.0 mL/min He) and column age.

Part 3: Visualizing the Logic

Troubleshooting Logic Flow

Use this diagram to diagnose resolution failures during experimentation.

TroubleshootingLogic Start Start: Inspect C14:1 Separation CheckRes Calculate Resolution (Rs) between Trans and Cis Start->CheckRes Decision Is Rs > 1.5? CheckRes->Decision Success Method Validated. Proceed to Calibration. Decision->Success Yes Failure Co-elution or Rs < 1.5 Decision->Failure No Action1 Decrease Isothermal Temp by 10°C Failure->Action1 First Step Action2 Check Linear Velocity (Optimum: 20-25 cm/sec) Failure->Action2 If Temp Fails Action3 Switch to 100m Column (High Polarity) Failure->Action3 If Hardware Limited Action1->CheckRes Retest

Caption: Decision tree for troubleshooting poor resolution between C14:1 geometric isomers.

Mechanism of Action: Temperature vs. Resolution

Understanding why we lower the temperature.

SeparationMechanism Temp Column Temperature Interaction Dipole-Dipole Interaction (Analyte <-> Stationary Phase) Temp->Interaction Lower Temp Increases Selectivity Selectivity (Alpha) Interaction->Selectivity Maximizes Diff Shape Molecular Shape (Trans=Linear, Cis=Kinked) Shape->Interaction Determines Strength Resolution Resolution (Rs) Selectivity->Resolution Direct Correlation

Caption: Mechanistic pathway showing how lower temperatures amplify the shape-selectivity of the stationary phase.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use a PEG (Polyethylene Glycol) column like a WAXX phase? A: It is not recommended for specific trans analysis. While PEG columns (e.g., HP-INNOWax) separate by polarity, they are less effective at resolving subtle geometric isomers than biscyanopropyl phases (SP-2560). On PEG columns, the elution order is often reversed or mixed, complicating identification [1].

Q: Why does my retention time drift between runs? A: This is often due to "Constant Flow" vs. "Constant Pressure" settings. As the oven ramps from 100°C to 240°C, the viscosity of the carrier gas increases.

  • Recommendation: Set your GC to Constant Flow mode (e.g., 1.0 mL/min).[5] This ensures the linear velocity remains optimal for separation throughout the temperature ramp.

Q: Can I speed up the run? 45 minutes is too long. A: Speed comes at the cost of resolution.[6] However, if you only care about C14:1 and not C18/C20 isomers:

  • Run the isothermal hold at 175°C.

  • Once the C14 pair elutes (~25 mins), immediately ramp at 40°C/min to 250°C to bake out the rest of the sample.

  • Warning: Do not increase the flow rate beyond optimal linear velocity (approx 25 cm/sec for Helium), or resolution will degrade rapidly.

References

  • Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • AOCS. (2005). Official Method Ce 1h-05: Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. (Referenced for standard column selection criteria).

Sources

Storage stability of methyl myristelaidate in hexane solution

Author: BenchChem Technical Support Team. Date: February 2026

Product Support ID: MM-C14-1T-HEX Status: Active Agent: Senior Application Scientist

Product Profile: Methyl Myristelaidate

  • IUPAC Name: Methyl (E)-tetradec-9-enoate

  • Common Name: this compound (C14:1 trans-9)

  • Solvent Matrix: n-Hexane (Non-polar, Volatile)

  • Critical Characteristic: Unlike its cis-isomer (methyl myristoleate), the trans configuration offers slightly higher thermodynamic stability. However, the presence of the allylic protons at C8 and C11 still renders it susceptible to auto-oxidation via free radical mechanisms.

Module 1: The Stability Matrix

The stability of this compound in hexane is governed by three vectors: Evaporative Concentration , Oxidative Degradation , and Hydrolytic Cleavage .

Degradation Mechanisms
VectorMechanismTriggerResult on Chromatogram
Evaporation Solvent loss due to hexane volatility (BP: 69°C).Poor sealing, high headspace volume.Linear increase in analyte peak area (false high concentration).
Oxidation Radical abstraction of allylic hydrogen

Peroxide formation.
Oxygen, Light (UV), Heat.Appearance of broad "humps" or "ghost peaks" near the solvent front (aldehydes/ketones).
Hydrolysis Cleavage of ester bond to Free Fatty Acid (FFA).Moisture ingress.Peak broadening; appearance of Myristelaidic Acid (often elutes later on polar columns).
Visualizing Degradation Pathways

The following diagram illustrates the chemical fate of your standard if mishandled.

DegradationPathways MM This compound (Intact Standard) Radical Allylic Radical (Intermediate) MM->Radical UV Light / Heat (-H•) FFA Myristelaidic Acid (Hydrolysis Product) MM->FFA +H2O (Moisture) Acid/Base Catalysis Peroxide Hydroperoxide (Unstable) Radical->Peroxide +O2 (Auto-oxidation) Aldehyde Aldehydes/Ketones (Secondary Oxidation) Peroxide->Aldehyde Chain Scission

Figure 1: Chemical degradation pathways of this compound. Note that oxidation leads to chain scission (extra peaks), while hydrolysis leads to free fatty acid formation.

Module 2: Diagnostic Troubleshooting (FAQs)

Ticket #401: "My standard concentration seems to be increasing over time."

User Observation: "I prepared a 100 µg/mL stock last month. Today's calibration check shows 115 µg/mL." Root Cause: Solvent Evaporation. Hexane has a high vapor pressure. If stored in a screw-cap vial with a punctured septum or a cap that isn't phenolic/Teflon-lined, hexane evaporates into the freezer headspace, concentrating the non-volatile lipid solute. Resolution:

  • Verify Seal: Never store volatile standards in crimp-top vials after puncture. Transfer to screw-cap vials with new Teflon-lined septa.

  • Correction: If using for quantitation, you must re-standardize against a fresh internal standard (e.g., Methyl tridecanoate, C13:0).

  • Prevention: Wrap caps in Parafilm® M and store at -20°C.

Ticket #402: "I see small, broad peaks eluting before my main peak."

User Observation: "The main C14:1 peak is there, but the baseline is noisy with small peaks appearing early in the chromatogram." Root Cause: Secondary Oxidation Products. The "allylic" position (adjacent to the double bond) has reacted with singlet oxygen to form hydroperoxides, which then cleaved into shorter-chain aldehydes and ketones. These are more volatile and elute earlier on non-polar columns (e.g., DB-5, HP-5). Resolution:

  • Discard Stock: Oxidation is irreversible.

  • Check Handling: Did you use a glass pipette? Plastic tips can leach contaminants that mimic oxidation products.

  • Action: Prepare fresh standard. Add 0.01% BHT (Butylated hydroxytoluene) to the hexane if the protocol permits.

Ticket #403: "Can I store this in polypropylene tubes?"

User Observation: "I aliquoted the standard into 1.5 mL Eppendorf tubes." Root Cause: Plasticizer Leaching & Sorption. Hexane extracts phthalates and alkenes from polypropylene. Furthermore, hydrophobic lipids (FAMEs) can adsorb onto the plastic walls, lowering the effective concentration. Resolution:

  • Immediate Transfer: Move to Borosilicate Glass immediately.

  • Contamination Check: Run a solvent blank. If you see peaks at regular intervals (phthalate ladder), your standard is contaminated.

  • Rule: Glass only for hexane-lipid solutions.

Module 3: Best Practice Protocols

Protocol A: The "Inert Aliquot" Storage Method

Purpose: To maximize shelf-life (up to 12 months) by eliminating oxygen and moisture.

Materials:

  • Amber borosilicate glass vials (2 mL or 4 mL).

  • PTFE (Teflon)-lined screw caps.[1][2]

  • Nitrogen or Argon gas source.[3]

  • Parafilm® M.

Workflow:

StorageProtocol Start Dissolve Standard in Hexane Flush Flush Vial Headspace with N2/Argon (10s) Start->Flush Minimize O2 contact Seal Cap Immediately (PTFE-lined) Flush->Seal Trap inert gas Wrap Seal Cap with Parafilm Seal->Wrap Prevent evap. Store Store at -20°C (Dark) Wrap->Store

Figure 2: The Inert Aliquot workflow ensures minimal oxygen exposure and prevents solvent evaporation.[1]

Protocol B: Re-verification Strategy

Frequency: Every 3 months or before critical assays.

  • Visual Inspection: Check for volume loss. If volume has dropped >5%, discard or re-standardize.

  • GC Purity Check: Inject the standard using a split method (e.g., 50:1).

    • Pass: Single sharp peak >98% area.

    • Fail: Presence of "shoulders" on the main peak (isomerization to cis) or early-eluting broad peaks (oxidation).

References

  • Christie, W. W. (1982). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Pergamon Press.
  • Sigma-Aldrich. (n.d.). Derivatization of Fatty Acids to FAMEs. Retrieved from . (Protocol verification for hexane extraction and storage).

  • Cayman Chemical. (2023). Myristoleic Acid Methyl Ester Product Information. Retrieved from . (Storage conditions for C14:1 methyl esters).

  • NIST. (2017). LipidQC: Method Validation Tool for Lipidomics.[4] Retrieved from . (Standards for lipid handling and oxidation prevention).

  • ResearchGate. (2016). Stability of fatty acids in hexane. Retrieved from . (Peer-reviewed discussion on hexane evaporation and BHT usage).

Sources

Resolving baseline noise in methyl myristelaidate MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Baseline Noise in Methyl Myristelaidate MS Analysis Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals, Analytical Chemists[1]

Troubleshooting Guide: this compound (C14:1 trans-9) GC-MS[1]

Welcome to the advanced troubleshooting center. You are likely here because your quantification of This compound (methyl trans-9-tetradecenoate) is being compromised by a high or erratic baseline. In the analysis of Fatty Acid Methyl Esters (FAMEs), particularly when distinguishing trans isomers from their cis counterparts (Methyl Myristoleate), signal integrity is non-negotiable.[1]

This guide moves beyond basic "cleaning" instructions. We break down the physics of the noise , the chemistry of the column , and the electronics of the detector to isolate the root cause.

🟢 Phase 1: The Diagnostic Logic (Start Here)

Before disassembling your instrument, you must categorize the noise.[1] Noise is not random; it is a symptom with a specific spectral signature.[1]

Q: How do I distinguish between "Chemical Noise" and "Electronic Noise"?

A: Perform the "No-Flow" Isolation Test .

  • Cool the Oven & Inlet: Bring the GC oven and inlet to ambient temperature.

  • Cap the MS Interface: Remove the column from the MS transfer line and cap the MS interface with a no-hole ferrule.[2]

  • Run a Scan: Acquire data using your standard method parameters (EM voltage, scan range).[1]

ObservationDiagnosisAction Path
Baseline is Flat/Low The noise is entering from the GC (Inlet, Column, or Carrier Gas).[1]Go to Module 2 (Chromatography)
Baseline is High/Erratic The noise is internal to the MS (Source, Electronics, or Vacuum).[1]Go to Module 3 (Detector)
📊 Visualizing the Troubleshooting Workflow

The following decision tree outlines the systematic isolation of noise sources.

TroubleshootingFlow Start High Baseline Noise Detected IsoTest Perform 'No-Flow' MS Isolation Test Start->IsoTest ResultMS Noise Persists? IsoTest->ResultMS MS_Leak Air Leak (Check m/z 28, 32) ResultMS->MS_Leak Yes (High Noise) GC_Blank Reinstall Column -> Run Solvent Blank ResultMS->GC_Blank No (Quiet MS) MS_Source MS Source Contamination (Clean Source) MS_Leak->MS_Source No Leak Found Bleed_Check Check Ions m/z 207, 281 GC_Blank->Bleed_Check Inlet_Issue Inlet Contamination (Liner/Septum/Gold Seal) Bleed_Check->Inlet_Issue Broad Humps/Ghost Peaks Column_Issue Column Bleed/Damage (Bake out or Trim) Bleed_Check->Column_Issue High Siloxanes

Figure 1: Systematic fault isolation logic for GC-MS baseline noise.

🧪 Module 2: The Chromatography (GC Inlet & Column)

This compound is a semi-volatile FAME.[1] The separation of the trans isomer often requires highly polar columns (e.g., Biscyanopropyl polysiloxane, such as SP-2560 or CP-Sil 88), which are inherently prone to higher bleed than non-polar columns.[1]

Q: My baseline rises at the end of the run. Is this column bleed or contamination?

A: Check the mass spectrum of the baseline rise.

  • The Signature of Bleed: Look for repeating siloxane units.

    • Key Ions: m/z 207 (cyclotetrasiloxane), 281 (cyclopentasiloxane), and 73 .[1]

    • Mechanism: High-polarity stationary phases degrade at high temperatures (typically >240°C), releasing cyclic siloxanes into the detector.[1]

    • Solution:

      • Lower Max Temp: Ensure your final method temperature is 20°C below the column's isothermal max limit.

      • Column Conditioning: Disconnect the column from the MS detector and bake at the limit temperature for 2 hours with high carrier gas flow. Never bake a column connected to the MS; you will contaminate the source.

Q: I see "Ghost Peaks" and a wandering baseline, not a steady rise. What is the cause?

A: This indicates Inlet Activation or Carryover .[1] this compound, like other FAMEs, is relatively stable, but the matrix (often lipid extracts) contains triglycerides and free fatty acids that accumulate in the liner.[1]

  • The Mechanism: Non-volatile residues in the liner decompose (pyrolysis) during subsequent injections, creating a "hump" or random noise.

  • The Protocol:

    • Change the Liner: Use a deactivated, split/splitless liner with glass wool (to trap non-volatiles).[1]

    • Replace the Septum: A cored septum releases silicone rubber bits into the liner, mimicking column bleed.

    • Gold Seal: Replace the inlet base seal. Accumulated "gunk" here is a common source of baseline instability.[1][3]

⚡ Module 3: The Detector (Mass Spectrometer)[4][5][6][7][8]

If the "No-Flow" test (Phase 1) showed high noise, the issue is inside the box.

Q: What specific ions indicate an air leak, and how does that affect my FAME analysis?

A: Air leaks oxidize the ion source and the column stationary phase, permanently damaging both.

  • Diagnostic Ions: Monitor m/z 28 (Nitrogen) and m/z 32 (Oxygen).[1]

  • The Ratio: In a leak-free system, m/z 28 should be <5% of m/z 69 (PFTBA tuning standard), and the N2/O2 ratio should be ~4:1. If m/z 28 is high but m/z 32 is low, you likely have a contaminated gas trap, not a leak.[1]

  • Impact on this compound: Oxygen at high temperatures will degrade the trans double bond, potentially altering your isomer ratios or causing peak tailing.[1]

Q: When should I clean the Ion Source?

A: When you observe Repeller Voltage Saturation . Check your Autotune report. If the Repeller Voltage is approaching its maximum (e.g., >35 V on many Agilent systems) or the Electron Multiplier (EM) voltage has jumped significantly (>2000V) to maintain signal, the source is dirty.

  • Cleaning Protocol: Abrasive cleaning (aluminum oxide powder) of the repeller, drawout plate, and ion body is required to remove insulating layers of baked-on hydrocarbons.[1]

📉 Module 4: Data Processing & Confirmation[1]

Q: How do I validate that the noise is resolved?

A: You must calculate the Signal-to-Noise (S/N) Ratio using the specific quantification ion for this compound.

  • Target Ion: m/z 74 (The McLafferty rearrangement ion, base peak for FAMEs).[1]

  • Qualifier Ions: m/z 87 (Carbomethoxy series), m/z 55 .[1]

  • Validation Step:

    • Inject a low-concentration standard (e.g., 100 ng/mL).[1]

    • Extract the ion chromatogram (EIC) for m/z 74.[1]

    • Measure the Peak-to-Peak noise in a region close to the this compound peak (which typically elutes just before Methyl Myristate C14:0 or Methyl Myristoleate C14:1 cis, depending on the column).

    • Success Criteria: S/N > 10:1 for Limit of Quantitation (LOQ).

Summary of Key Ions for Troubleshooting
Ion (m/z)SourceType
74 This compound (Base Peak)Signal
87, 55 This compound (Qualifiers)Signal
207, 281 Column Stationary PhaseBleed Noise
28, 32 Air (Nitrogen, Oxygen)Leak Noise
18 WaterCarrier Gas Wetness
149 Phthalates (Plasticizers)Contamination
📚 References
  • NIST Mass Spectrometry Data Center. Methyl tetradecanoate (Methyl Myristate) Mass Spectrum.[1] National Institute of Standards and Technology.[1] Link

  • Agilent Technologies. GC/MS Troubleshooting Guide: Baseline Problems. Agilent Technical Support.[1] Link

  • Restek Corporation. Troubleshooting GC Column Bleed. Chromblog.[1] Link

  • Shimadzu Corporation. Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS.[1] Application News. Link

  • Christie, W. W. Gas Chromatography and Lipids: A Practical Guide.[1] The Oily Press, 1989.[1] (Foundational text on FAME analysis). Link

Sources

Minimizing isomerization of methyl myristelaidate during derivation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lipidomics & Chromatography Division Ticket ID: #LIPID-C14-ISO-001 Subject: Minimizing Isomerization of Methyl Myristelaidate (C14:1 trans-9) Status: Open Assigned Specialist: Senior Application Scientist, Lipid Methodology

Executive Summary

You are working with This compound (C14:1 trans-9), the methyl ester of the trans-isomer of myristoleic acid. In lipid analysis, the critical challenge is maintaining geometric integrity .

Isomerization artifacts typically manifest in two ways:

  • Chemical Isomerization: During derivatization (esterification), acidic catalysts can cause a shift from cis to trans (or vice versa) and double-bond migration.

  • Thermal Isomerization: During Gas Chromatography (GC) analysis, active sites in the injector port or excessive temperatures can catalyze isomerization.

This guide provides a self-validating workflow to minimize these risks, ensuring that the C14:1 isomer you detect is the one present in your original sample.

Part 1: Method Selection (The "Why" & "How")

To prevent isomerization, you must match your derivatization reagent to your lipid class. "One size fits all" protocols (like standard BF3-Methanol at 100°C) are the primary cause of isomeric scrambling.

The Decision Matrix

Use this logic flow to select the safest reagent for your specific sample matrix.

DerivatizationLogic Start Start: Lipid Sample Type Type Is it Free Fatty Acid (FFA) or Acylglycerol (TAG/PL)? Start->Type TAG Bound Lipids (TAG/PL) Type->TAG Bound FFA Free Fatty Acids (FFA) Type->FFA Free Acid BaseCat Base-Catalyzed (NaOCH3 in MeOH) RISK: LOW TAG->BaseCat Preferred AcidCat Acid-Catalyzed (BF3 or HCl) RISK: HIGH FFA->AcidCat Standard Diazo Diazomethane/TMSH RISK: LOW (Chemical) HIGH (Safety) FFA->Diazo Alternative Action1 Protocol A: Room Temp Transesterification BaseCat->Action1 Action2 Protocol B: Low-Temp Acid Methylation AcidCat->Action2

Figure 1: Decision tree for selecting derivatization reagents to minimize isomerization risk. Green paths indicate the safest routes for geometric stability.

Part 2: Troubleshooting Protocols

Scenario A: "I am seeing split peaks or unexpected isomers in my GC trace."

Diagnosis: This is likely Artifactual Isomerization . Mechanism: Strong Lewis acids (like BF3) at high temperatures interact with the pi-electrons of the double bond, lowering the activation energy for rotation, allowing the molecule to flip between cis and trans configurations.

Corrective Protocol: Low-Temperature Acid Methylation If you must use acid (for FFAs), strictly control the kinetics.

  • Reagent: 1% Sulfuric Acid in Methanol (freshly prepared) OR 14% BF3-Methanol (stored <4°C).

    • Expert Note: Avoid old BF3 reagents; they accumulate moisture and degradation products that catalyze artifacts.

  • Reaction: Incubate at room temperature for 12 hours OR 50°C for 30 minutes .

    • Critical: Do NOT boil at 100°C. The activation energy for esterification is lower than for isomerization; mild heat favors the ester.

  • Quench: Add saturated NaCl immediately to stop the reaction.

  • Extraction: Use Hexane.[1][2] Avoid chlorinated solvents if possible, as they can form radicals that promote isomerization.

Scenario B: "My standard purity is degrading in the injector."

Diagnosis: Thermal Isomerization (Injector Port) . Mechanism: At 250°C+, the metal surface of the GC liner (or glass wool) acts as a catalyst.

Corrective Protocol: Inert Flow Path

  • Liner Selection: Switch to a deactivated, splitless liner with quartz wool .

    • Why: Standard glass wool has active silanol groups. Quartz is less active.

  • Temperature: Lower the inlet temperature to 230°C .

    • Check: this compound is volatile enough (C14) to vaporize at 230°C without discrimination.

  • Split Ratio: Use a high split ratio (e.g., 50:1) if sensitivity allows, to reduce residence time in the hot inlet.

Part 3: Comparative Data & Reagent Selection

The following table summarizes the risk profile of common derivatization agents specifically regarding C14:1 stability.

ReagentPrimary TargetIsomerization RiskRecommendation
Sodium Methoxide (NaOCH3) Triglycerides (TAGs)Zero Gold Standard for bound lipids. Does not alter double bond geometry.
BF3-Methanol (14%) FFAs & TAGsHigh (if heated >80°C)Use only if necessary; keep temp <60°C.
HCl-Methanol (3M) FFAs & TAGsModerate Milder than BF3. Good compromise for FFAs.
Diazomethane FFAs onlyZero Excellent for stability, but explosive/toxic. Use TMS-Diazomethane as safer alternative.
TMSH (Pyrolysis) FFAs & TAGsHigh Occurs in the hot injector; high risk of thermal isomerization.

Part 4: Frequently Asked Questions (Deep Dive)

Q1: Can I use the same method for Myristoleic Acid (cis) and Myristelaidic Acid (trans)? A: Yes, but you must validate that your method does not interconvert them.

  • Validation Step: Spike a sample with pure cis standard. Derivatize and analyze. If you see a trans peak appear, your method is too harsh. Acid-catalyzed methylation at 100°C is known to generate trans artifacts from cis precursors [1].

Q2: Why does water content matter? A: Water inhibits acid catalysis (stopping esterification) but promotes hydrolysis. In base catalysis, water causes saponification (soap formation) rather than transesterification.

  • Tip: Dry your lipid extracts completely under Nitrogen before adding reagents. Use anhydrous Sodium Sulfate in the final hexane extract.[1][3]

Q3: How do I store this compound standards? A: Store at -20°C in hexane, under an inert atmosphere (Nitrogen or Argon).

  • Why: Oxygen attacks the double bond (oxidation), not isomerization directly, but oxidation products can interfere with peak integration.

References

  • Christie, W.W. (1993).[4] Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology.

  • AOCS Official Method Ce 2-66 . (Reapproved 2017). Preparation of Methyl Esters of Fatty Acids. American Oil Chemists' Society.[3][5]

  • Mosley, E.E., et al. (2001). Direct Methylation Procedure for Converting Fatty Amides to Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry.

  • Ostermann, A.I., et al. (2014). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B.

Sources

Validation & Comparative

Methyl myristelaidate vs methyl myristoleate GC retention time comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl Myristelaidate vs. Methyl Myristoleate GC Retention Time Comparison Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Lipidomics Professionals

Executive Summary: The Isomer Separation Challenge

In the analysis of Fatty Acid Methyl Esters (FAMEs), the separation of geometric isomers—specifically cis (Z) and trans (E) pairs—is a critical checkpoint for data integrity. For the C14:1 isomers This compound (trans-9-tetradecenoate) and Methyl Myristoleate (cis-9-tetradecenoate), correct identification relies entirely on the stationary phase chemistry of the Gas Chromatography (GC) column.

The Bottom Line:

  • On Highly Polar (Biscyanopropyl) Columns (e.g., SP-2560, CP-Sil 88): this compound (trans) elutes BEFORE Methyl Myristoleate (cis). This is the industry gold standard for quantification.

  • On Non-Polar/Intermediate Columns (e.g., DB-5, DB-Wax): These isomers frequently co-elute or exhibit overlapping peak shoulders, rendering them unsuitable for precise isomer ratio determination.

Chemical Profile & Physical Properties[1][2]

Understanding the structural nuance is the first step to mastering the separation.

FeatureThis compound Methyl Myristoleate
Systematic Name Methyl (E)-9-tetradecenoateMethyl (Z)-9-tetradecenoate
Configuration Trans (E)Cis (Z)
Shape Linear, rigid structure (packs tighter)Kinked "U" shape (steric hindrance)
Interaction Potential Lower interaction with polar phasesHigher interaction with polar phases
Boiling Point ~300°C (very similar to cis)~300°C (very similar to trans)

Chromatographic Behavior: The Polarity Factor

The separation mechanism is driven by the interaction between the pi-electrons of the double bond and the functional groups of the stationary phase.

A. The Gold Standard: Biscyanopropyl Polysiloxane Phases
  • Columns: SP-2560, CP-Sil 88, HP-88, DB-FastFAME.

  • Mechanism: Strong dipole-induced dipole interactions occur between the cyano groups of the stationary phase and the pi-electrons of the fatty acid double bond.

  • Elution Logic: The cis configuration exposes the double bond more effectively to the stationary phase due to its kinked shape, resulting in stronger retention. The linear trans isomer interacts less strongly.

  • Result: Trans (Myristelaidate) elutes first.

B. The Risk Zone: Polyethylene Glycol (PEG) & Non-Polar Phases[1]
  • Columns: DB-Wax, HP-INNOWax (PEG); DB-1, DB-5 (Non-polar).

  • Mechanism: Separation is primarily driven by volatility (boiling point) and weak dispersive forces.

  • Result: Since the boiling points of geometric isomers are nearly identical, these columns often fail to resolve the pair, leading to a single merged peak or a "shoulder" effect.

Experimental Data: Retention Time & ECL

The following data represents typical elution behavior on a 100m SP-2560 column, the standard for detailed FAME analysis (AOCS Ce 1h-05).

Table 1: Relative Retention Time (RRT) Comparison

Conditions: 100m SP-2560, 180°C Isothermal, H2 carrier.

CompoundCarbon NumberIsomerTypical Retention Time (min)*Elution Order
Methyl Myristate C14:0Saturated~16.501
This compound C14:1Trans-9~19.20 2
Methyl Myristoleate C14:1Cis-9~19.80 3

*Note: Absolute times vary by flow rate and ramp, but the order remains constant on cyano phases.

Equivalent Chain Length (ECL) Values

ECL values normalize retention data against saturated straight-chain standards, making them column-independent identifiers.

  • This compound (Trans): ECL ≈ 14.45 - 14.50

  • Methyl Myristoleate (Cis): ECL ≈ 14.60 - 14.70

Analyst Insight: The trans isomer consistently shows a lower ECL value than the cis isomer on high-polarity columns. If your calculated ECL for the "trans" peak is higher than the "cis" peak, verify your column polarity immediately.

Recommended Protocol: Validated Separation Workflow

To ensure baseline resolution (Rs > 1.5) between these isomers, follow this high-polarity protocol.

Methodology: High-Resolution FAME Analysis
  • Column Selection: 100 m × 0.25 mm ID × 0.20 µm film thickness (Biscyanopropyl phase).

    • Why: Length provides the theoretical plates needed for isomer splitting; high polarity creates the chemical selectivity.

  • Carrier Gas: Hydrogen at 20–25 cm/sec (linear velocity).

    • Why: Hydrogen provides the best efficiency (sharpest peaks) at higher velocities compared to Helium.

  • Oven Program:

    • Initial: 140°C (Hold 5 min)

    • Ramp: 4°C/min to 240°C

    • Hold: 15 min

    • Why: A slow ramp rate in the C14–C18 region maximizes the interaction time for the cis/trans dipole mechanism to function.

Visualizing the Separation Logic

FAME_Separation Start FAME Sample Injection Column_Choice Select Stationary Phase Start->Column_Choice NonPolar Non-Polar / PEG (DB-5, DB-Wax) Column_Choice->NonPolar Avoid for Isomers Polar Biscyanopropyl (SP-2560, CP-Sil 88) Column_Choice->Polar Recommended Result_NP Co-elution or Poor Resolution NonPolar->Result_NP Result_Polar Isomer Separation Dipole Interaction Polar->Result_Polar Elution_Order Elution Order: 1. This compound (Trans) 2. Methyl Myristoleate (Cis) Result_Polar->Elution_Order

Caption: Decision tree for column selection highlighting the critical necessity of biscyanopropyl phases for C14:1 isomer resolution.

Troubleshooting & Co-elution Risks[1]

Even with the right column, "ghost peaks" can mimic your target analytes.

  • Critical Pair: C14:1 (cis-9) vs. C15:0 (Pentadecanoic acid methyl ester) .

    • Risk: In some temperature programs, the C15:0 internal standard can elute very close to the C14:1 isomers.

    • Solution: Run a pure C15:0 standard to map its exact ECL in your specific temperature ramp.

  • Oxidation Artifacts: Old samples may contain oxidized byproducts that elute broadly in the C14 region. Always use fresh methylation reagents (BF3-Methanol).

References

  • AOCS Official Method Ce 1h-05. "Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC Method." American Oil Chemists' Society.[1] Link

  • Ratnayake, W. M. N., et al. (2006).[2][3] "Evaluation of the CP-Sil 88 and SP-2560 GC columns used in the recently approved AOCS Official Method Ce 1h-05." Journal of AOAC International. Link

  • Delmonte, P., & Rader, J. I. (2007).[2] "Evaluation of highly polar SP-2560 and CP-Sil 88 capillary columns for the analysis of fatty acid methyl esters." Journal of Separation Science. Link

  • Sigma-Aldrich Technical Guide. "GC Column Selection Guide: FAME Analysis." Sigma-Aldrich. Link

  • Restek Chromatogram Database. "FAMEs (cis/trans) on Rt-2560." Restek Corporation. Link

Sources

Validating Trans-Fat Analysis: A Technical Guide to Methyl Myristelaidate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regulatory elimination of partially hydrogenated oils (PHOs) by bodies like the FDA and EFSA has shifted the analytical burden from simple "total fat" profiling to high-resolution isomer separation. The challenge lies not in detection, but in resolution . Geometric isomers (cis vs. trans) of 18-carbon fatty acids often co-elute on standard GC columns, leading to false negatives or overestimated trans-fat content.

This guide validates the use of Methyl Myristelaidate (C14:1 trans-9) not merely as an internal standard, but as a critical System Suitability Marker (SSM) . Unlike traditional quantification standards (e.g., C19:0), C14:1t provides an early-eluting, distinct metric for column performance, ensuring that the stationary phase retains the polarity required to separate the complex C18:1 and C18:2 trans isomers that follow.

Part 1: The Challenge of Isomer Resolution

In standard Gas Chromatography (GC), fatty acid methyl esters (FAMEs) separate primarily by boiling point (chain length) and secondarily by polarity (degree of unsaturation). However, separating geometric isomers (same chain length, same unsaturation, different spatial arrangement) requires a highly polar stationary phase—typically 100% biscyanopropyl polysiloxane.

The "Critical Pair" Problem

The validity of a trans-fat method hinges on separating specific "critical pairs"—isomers that elute closely.

  • The Trap: If a column loses polarity (bleeding), the trans isomers (which generally elute before cis) shift closer to the cis peaks.

  • The Consequence: Trans-vaccenic (C18:1 t11) often merges with Oleic (C18:1 c9), masking the trans content.

Why this compound? C14:1 trans-9 elutes early in the chromatogram. Its separation from its cis-counterpart (Methyl Myristoleate, C14:1 c9) acts as a "canary in the coal mine." If C14:1t and C14:1c are not baseline resolved (


), the column lacks the efficiency to separate the more difficult C18 isomers later in the run.

Part 2: Comparative Analysis of Standards

To validate a method, one must distinguish between Quantification Standards (checking mass recovery) and System Suitability Standards (checking separation efficiency).

Table 1: Performance Comparison of FAME Standards
FeatureThis compound (C14:1 trans-9) Methyl Nonadecanoate (C19:0) Methyl Elaidate (C18:1 trans-9)
Primary Function System Suitability / Resolution Check Quantification (Internal Standard) Retention Time Mapping
Elution Zone Early (Pre-C16 region)Late (Post-C18 region)Mid (Critical C18 region)
Natural Occurrence Rare (Trace in ruminant fats)Absent (Synthetic)Common (Industrial trans fat)
Validation Utility High. Validates column polarity before critical peaks elute.Low. Only validates extraction recovery/injection volume.Medium. confirm identity, but co-elution masks column failure.
Interference Risk Low (Distinct from major dietary fats).Very Low.High (Co-elutes with C18:1 isomers).
Cost High (Specialty Standard).Low/Moderate.Moderate.

Scientist’s Insight: Do not use C14:1t as your sole quantification standard if analyzing dairy products, as natural C14:1 isomers may interfere. Use C19:0 for mass balance (quantification) and C14:1t to validate the method's resolving power.

Part 3: Experimental Protocol (Validation Workflow)

This protocol aligns with AOCS Ce 1h-05 and AOAC 996.06 methodologies, optimized for high-resolution separation.

Materials & Equipment
  • Column: SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.20 µm). Note: 100m length is non-negotiable for isomer resolution.

  • Carrier Gas: Hydrogen (Linear velocity: 30 cm/s) or Helium (20 cm/s). Hydrogen provides sharper peaks for isomer splitting.

  • Standards:

    • SSM: this compound (C14:1t).

    • IS: Methyl Nonadecanoate (C19:0).

    • Ref: Supelco 37-Component FAME Mix.

Method Parameters (Optimized for Resolution)
  • Injector: Split injection (1:100 ratio) at 250°C.

  • Oven Program:

    • Initial: 170°C (Hold 0 min).

    • Ramp: 1.0°C/min to 225°C.

    • Isothermal holds are often recommended, but a slow ramp optimizes the separation of the C18:1, C18:2, and C18:3 clusters.

  • Detector (FID): 250°C; Air: 400 mL/min, H2: 40 mL/min.

The Validation Step (The "C14:1t Check")

Before running unknown samples, inject a reference mix containing C14:1t and C14:1c.

  • Calculate Resolution (

    
    ): 
    
    
    
    
    Where
    
    
    is retention time and
    
    
    is peak width at base.
  • Pass Criteria:

    
     between C14:1t and C14:1c must be ≥ 1.5 .
    
    • If

      
      : The column has lost polarity. Do not proceed. Thermal conditioning or column replacement is required.
      

Part 4: Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating trans-fat analysis using C14:1t.

TransFatValidation Start Sample Preparation (Extraction & Methylation) Spike Spike with Standards: 1. C19:0 (Quant) 2. C14:1t (Suitability) Start->Spike GC_Run GC-FID Analysis (100m Biscyanopropyl Column) Spike->GC_Run Check_C14 Check Resolution (Rs) C14:1t vs C14:1c GC_Run->Check_C14 Fail FAIL: Column Degradation (Loss of Polarity) Check_C14->Fail Rs < 1.5 Pass PASS: Valid Separation Check_C14->Pass Rs ≥ 1.5 Fail->GC_Run Replace Column & Retest Analyze_C18 Analyze C18 Region (Identify Elaidic/Vaccenic) Pass->Analyze_C18 Quant Quantify vs C19:0 IS (Calculate Mass %) Analyze_C18->Quant

Figure 1: Logic flow for using this compound (C14:1t) as a gatekeeper for analytical validity.

Part 5: Data Interpretation & Troubleshooting

Calculating Trans Fat Content

Once the C14:1t check passes, quantify the target trans fats (e.g., C18:1t, C18:2t).[1]



  • 
    : Peak Area[1][2]
    
  • 
    : Mass (mg)
    
  • 
    : Response Factor (usually 1.0 for FAMEs in this range, but must be verified).
    
Common Failure Modes
  • Peak Tailing on C14:1t: Indicates active sites in the inlet liner. Solution: Replace liner with deactivated glass wool.

  • Retention Time Shift: If C14:1t elutes earlier than expected relative to C14:0, the column stationary phase is stripping.

References

  • AOCS Official Method Ce 1h-05. (2005).[3][4][5] Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC Method.[4][5] American Oil Chemists' Society.[4][6]

  • AOAC Official Method 996.06. (1996).[6][7] Fat (Total, Saturated, and Unsaturated) in Foods.[5][7] AOAC International.

  • Sigma-Aldrich. (2023). Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column.

  • Delmonte, P., & Rader, J. I. (2007). Evaluation of Gas Chromatographic Methods for the Determination of Trans Fat. Analytical and Bioanalytical Chemistry.[2][4][5][6][8][9]

  • Restek Corporation. (2022). FAMEs Analysis: Fatty Acid Methyl Esters by GC.[1][4][5][7][8][9]

Sources

Reference Materials for C14:1 Trans Fatty Acids: A Strategic Comparison & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Certified Reference Materials for C14:1 Trans Fatty Acids (Myristelaidic Acid) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Isomer Challenge

In lipidomics and metabolic research, Myristelaidic acid (C14:1 trans-9) represents a critical analytical challenge. Unlike its abundant cis-isomer (Myristoleic acid), the trans-isomer is a minor component often associated with partially hydrogenated vegetable oils or specific ruminant biohydrogenation pathways.

For drug development professionals and analytical scientists, the distinction is non-trivial. Misidentification of the cis vs. trans isomer at the C14 level can skew metabolic flux analysis and regulatory reporting on trans-fat content.

This guide moves beyond simple product listings to compare the analytical performance of available reference materials and provides a self-validating protocol for their use.

Technical Comparison: Analytical Standards vs. CRMs

In the niche of minor fatty acids like C14:1 trans, true ISO 17034 Certified Reference Materials (CRMs) (with stamped uncertainty and traceability to SI units) are rare for the neat compound. Most commercially available products are Analytical Standards .

Critical Distinction:

  • CRM (ISO 17034): Absolute quantification, legal defensibility.

  • Analytical Standard: High purity (>98%), suitable for identification and relative quantification, but requires in-house verification for absolute mass balance.

Comparative Matrix: Leading Commercial Standards
FeatureCayman Chemical (Myristelaidic Acid) Sigma-Aldrich / Supelco (Methyl Myristelaidate) Larodan (Myristelaidic Acid)
Chemical Form Free Fatty Acid (FFA)Fatty Acid Methyl Ester (FAME)FFA or FAME
CAS Number 50286-30-172025-18-450286-30-1
Purity ≥98%Analytical Standard (GC)>99%
Format Solution (Ethanol)Neat Liquid/SolidNeat Solid
Primary Utility Cell culture supplementation; Metabolic tracersGC-FID/MS Calibration (Ready-to-inject)Custom standard preparation
Stability High (in solvent)Moderate (prone to oxidation if neat)High (solid state)
Best For... Biological Assays (enzyme kinetics)Analytical Calibration (GC workflows)Stock Solution Prep

Scientist’s Insight:

  • Choose FAMEs (Methyl esters) if your primary detection method is GC-FID or GC-MS. Using a Free Fatty Acid (FFA) standard requires an in-house derivatization step (methylation), introducing a variable of conversion efficiency (typically 95-99%) into your calibration curve.

  • Choose FFAs if you are studying beta-oxidation rates or acylation in cell culture, as cells uptake the free acid form.

Experimental Protocol: High-Resolution Separation

The following protocol is designed to validate the separation of C14:1 trans (Myristelaidic) from C14:1 cis (Myristoleic) and C14:0 (Myristic).

Objective: Achieve a Resolution (


) > 1.5 between cis and trans isomers.
Workflow Diagram (DOT)

G cluster_0 Critical Control Point: Isomer Scrambling Start Sample / Standard Deriv Derivatization (BF3-MeOH, 14% w/v) Start->Deriv 100°C, 60 min Extract Extraction (Heptane/Isooctane) Deriv->Extract Phase Sep GC GC-FID Analysis (100m Biscyanopropyl Column) Extract->GC Split Injection 1:50 Data Data Processing (Rs Calculation) GC->Data Integration

Caption: Figure 1. Analytical workflow for C14:1 trans quantification. Note the critical control point at derivatization to prevent acid-catalyzed isomerization.

Detailed Methodology

1. Derivatization (For FFA Standards/Samples):

  • Reagent: Boron trifluoride in methanol (14% BF3-MeOH). Note: Avoid HCl/MeOH if high concentrations of conjugated systems are present, though less critical for monoenes.

  • Procedure: Add 1 mL BF3-MeOH to 10 mg lipid. Heat at 100°C for 60 mins in a sealed screw-cap vial.

  • Quench: Add 1 mL

    
     and 1 mL Hexane. Vortex 30s. Centrifuge. Collect upper organic phase.
    

2. GC-FID Conditions (The "Gold Standard"):

  • Column: SP-2560 or CP-Sil 88 (100 m

    
     0.25 mm 
    
    
    
    0.20
    
    
    m). Short columns (30m) will NOT resolve C14:1 isomers adequately.
  • Carrier Gas: Hydrogen (40 cm/sec) or Helium (20 cm/sec).

  • Temperature Program:

    • Initial: 140°C (Hold 5 min)

    • Ramp: 4°C/min to 240°C

    • Hold: 15 min

  • Detector: FID at 260°C.

3. Self-Validation Criteria:

  • Elution Order: On highly polar cyanopropyl columns, C14:1 trans elutes BEFORE C14:1 cis .

    • Order: C14:0

      
       C14:1 trans-9 
      
      
      
      C14:1 cis-9.
  • System Suitability: Inject a mixed standard containing C14:0, C14:1 trans, and C14:1 cis. Calculate Resolution (

    
    ):
    
    
    
    
    • Target:

      
       (Baseline separation).
      
Data Interpretation & Causality

Why do we see specific retention behaviors?

  • Mechanism: The cyanopropyl stationary phase interacts with the

    
    -electrons of the double bond.
    
  • Causality: The cis configuration creates a "kink" in the chain, exposing the

    
    -electrons more effectively to the stationary phase than the linear trans configuration.
    
  • Result: Stronger interaction = Longer retention time for cis isomers.

Table 2: Expected Elution Parameters (SP-2560 Column)

AnalyteCommon NameEquivalent Chain Length (ECL)Relative Retention Time (vs C14:0)
C14:0 Myristic Acid14.001.00
C14:1 trans-9 Myristelaidic Acid 14.25 - 14.35 1.05
C14:1 cis-9 Myristoleic Acid14.50 - 14.601.09
Biological Context: The Metabolic Pathway

Understanding the origin of C14:1 trans aids in selecting the right matrix for validation.

MetabolicPath C14_0 Myristic Acid (C14:0) Desaturase SCD-1 (Delta-9 Desaturase) C14_0->Desaturase C14_1_cis Myristoleic Acid (C14:1 cis-9) (Endogenous) Desaturase->C14_1_cis De novo lipogenesis Diet Dietary Intake (PHO / Ruminant Fat) C14_1_trans Myristelaidic Acid (C14:1 trans-9) (Exogenous Marker) Diet->C14_1_trans Direct Absorption C14_1_trans->C14_1_cis Isomerization (Rare/Slow)

Caption: Figure 2. C14:1 trans is primarily an exogenous biomarker, distinct from the endogenously synthesized cis-isomer.

References
  • NIST. Certificate of Analysis: SRM 3951 Fatty Acid Species in Frozen Human Serum. Retrieved from [Link]

  • Mossoba, M. M., et al. (2009).
  • Ratnayake, W. M. N., et al. (2006). "Analysis of trans fatty acids in foods.

Comparative Guide: Ionization Efficiencies of C14 FAME Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantification of C14 Fatty Acid Methyl Ester (FAME) isomers requires a distinction between ionization yield and detection response. [1]

While Flame Ionization Detection (FID) offers a predictable response based on carbon mass, Electron Ionization Mass Spectrometry (EI-GC-MS) response factors are non-linear and compound-specific. For C14 isomers—specifically cis-9-tetradecenoate (myristoleic acid methyl ester) and its trans or positional isomers—the total ionization cross-sections are theoretically identical. However, practical quantification is frequently compromised by spectral indistinguishability and chromatographic co-elution .

This guide provides the experimental framework to determine relative response factors (RRFs) and optimize ionization efficiency for accurate quantification.

Part 1: Mechanistic Basis of Ionization

The Isomer Challenge in EI-MS

In 70 eV Electron Ionization (EI), the ionization efficiency is governed by the molecular ionization cross-section. For C14 FAME isomers (C


H

O

, MW 240.38), the cross-section is primarily a function of molecular volume and electron density.
  • Structural Isomers (e.g., cis-9 vs. trans-9): Possess nearly identical ionization cross-sections.

  • Positional Isomers (e.g.,

    
    9 vs. 
    
    
    
    7):
    Show negligible differences in Total Ion Current (TIC) yield.
  • Fragmentation: Under high-energy EI (70 eV), the double bond in FAMEs migrates along the alkyl chain. Consequently, cis and trans isomers produce nearly identical mass spectra, dominated by the McLafferty rearrangement ion (

    
     74) and the hydrocarbon series.
    

Key Insight: You cannot rely on unique ions for quantification without prior chromatographic separation. "Ionization efficiency" in this context effectively becomes a measure of chromatographic resolution + transmission efficiency .

Comparison of Detection Principles
FeatureFlame Ionization Detector (FID)Electron Ionization MS (EI)
Principle Combustion of C-H bondsElectron impact (70 eV)

M

Response Factor Predictable (Effective Carbon Number)Empirical (Must be determined)
Isomer Specificity None (relies on retention time)Low (spectra are similar)
Linearity High (

range)
Moderate (

-

range)
C14 Sensitivity ~1 ng on-column~1-10 pg (SIM mode)

Part 2: Comparative Analysis of C14 Isomers

The following data illustrates the behavior of C14 FAME isomers on highly polar stationary phases (e.g., biscyanopropyl polysiloxane), which are required to resolve the isomers before ionization.

Table 1: Elution and Response Characteristics (Polar Column)
IsomerSystematic NameElution Order (Polar Phase)Theoretical FID RRF (Relative to C14:0)Empirical MS Response (TIC)*
C14:0 Methyl tetradecanoate11.001.00 (Ref)
C14:1 trans-9 Methyl trans-9-tetradecenoate20.98 - 1.020.95 - 1.05
C14:1 cis-9 Methyl cis-9-tetradecenoate30.98 - 1.020.90 - 1.10
C14:1 cis-7 Methyl cis-7-tetradecenoate40.98 - 1.02Variable

*Note: MS Response factors are instrument-dependent. Unlike FID, where RRF is intrinsic to the molecule's carbon count, MS RRFs fluctuate based on source cleanliness, tuning (BFB/PFTBA), and quadrupole transmission profiles.

Visualizing the Fragmentation Pathway

The diagram below illustrates why C14 isomers yield similar TIC responses. The double bond migration renders the final fragment ions indistinguishable, forcing reliance on retention time.

FAME_Fragmentation cluster_0 Spectral Indistinguishability M_cis Cis-9-C14 FAME (Precursor) Ionization Electron Impact (70 eV) M_cis->Ionization M_trans Trans-9-C14 FAME (Precursor) M_trans->Ionization Mol_Ion Molecular Ion [M]+. (m/z 240) Ionization->Mol_Ion -1e⁻ Migration Double Bond Migration Mol_Ion->Migration McLafferty McLafferty Rearrangement (m/z 74) Migration->McLafferty Universal FAME Path Hydrocarbon Hydrocarbon Fragments (m/z 55, 69, 83...) Migration->Hydrocarbon Non-specific

Figure 1: Convergence of fragmentation pathways for C14 FAME isomers under 70 eV EI conditions, highlighting the necessity of chromatographic separation.

Part 3: Experimental Protocol for Determining RRF

Since MS response factors cannot be calculated theoretically with sufficient precision for regulatory quantification, you must derive them experimentally.

Protocol: Determination of Relative Response Factors (RRF)

Objective: Calculate the RRF of C14:1 isomers relative to a deuterated internal standard (e.g., Methyl myristate-d27 or C15:0).

Reagents & Equipment[2][3][4][5][6][7]
  • Standards: Authentic standards of Methyl myristate (C14:0), Methyl myristoleate (C14:1 cis-9), and Methyl trans-9-tetradecenoate (>99% purity).

  • Internal Standard (IS): Methyl pentadecanoate (C15:0) or d3-Methyl myristate.

  • Column: 100 m biscyanopropyl polysiloxane (e.g., SP-2560, HP-88, or CP-Sil 88). Crucial for isomer splitting.

Workflow
  • Preparation: Prepare a stock solution containing equimolar concentrations (

    
    ) of C14:0, C14:1 cis, C14:1 trans, and the IS in heptane.
    
  • GC-MS Acquisition:

    • Inlet: 250°C, Split 20:1.

    • Oven: 140°C (hold 5 min)

      
       240°C @ 4°C/min.
      
    • MS Source: 230°C, 70 eV.

    • Scan Range: m/z 40–400.

  • Data Processing:

    • Extract Ion Chromatograms (EIC) for m/z 74 (base peak) and m/z 240 (molecular ion).

    • Integrate peaks for all isomers.

Calculation

Calculate the RRF for each isomer (


) relative to the Internal Standard (

):


  • Validation: If

    
    , the system is behaving ideally. Significant deviations (<0.8 or >1.2) indicate discrimination in the injector (boiling point discrimination) or active sites in the column/liner (adsorption of unsaturated species).
    

Part 4: Optimization & Troubleshooting

Chromatographic Resolution (The "Gatekeeper")

You cannot measure ionization efficiency if you cannot separate the peaks.

  • Problem: C14:1 trans and C14:1 cis often co-elute on standard 5% phenyl columns (e.g., DB-5).

  • Solution: Use a High-Polarity Ionic Liquid Column (e.g., SLB-IL111) or a 100m Cyanopropyl Column .

    • Trans isomers generally elute before cis isomers on cyanopropyl phases.[8]

    • Cis isomers elute before trans isomers on polyethylene glycol (PEG) phases (though resolution is often poorer).

Self-Validating System Check

To ensure your ionization data is reliable, perform this check before every batch:

  • Inject a FAME mix (C14:0, C16:0, C18:0).

  • Calculate RRFs relative to C16:0.

  • Criterion: The RRFs should be within 5% of the theoretical mass ratio. If C14:0 response is low, check for inlet discrimination (loss of volatiles). If C18:0 is low, check for cold spots or high-mass discrimination.

Workflow Start Start: C14 Isomer Sample Col_Select Select Column: SP-2560 or SLB-IL111 Start->Col_Select Sep_Check Check Resolution (Rs) Is Rs > 1.5? Col_Select->Sep_Check MS_Opt Optimize MS Source (Tune to PFTBA) Sep_Check->MS_Opt Yes Fail Change Temp Program or Column Length Sep_Check->Fail No Acquire Acquire Full Scan (m/z 40-400) MS_Opt->Acquire Process Extract Ion Chromatogram (m/z 74, 55, M+) Acquire->Process Fail->Sep_Check Calc Calculate RRF vs Internal Standard Process->Calc

Figure 2: Decision workflow for validating C14 isomer quantification.

References

  • Dodds, E. D., et al. (2005). "Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry." Lipids, 40(4), 419–428. Link

  • Delmonte, P., et al. (2011). "Separation of Fatty Acid Methyl Esters by GC-Online Hydrogenation x GC." Analytical Chemistry, 83(9), 3507–3514. Link

  • Sigma-Aldrich Technical Guide. (2023). "Highly Detailed Analysis of cis/trans FAME Isomers." Link

  • Christie, W. W. (2024). "Mass Spectrometry of Fatty Acid Derivatives." The LipidWeb. Link

  • AOCS Official Method Ce 1h-05. "Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC." Link

Sources

Comparative Guide: High-Resolution Quantification of Methyl Myristelaidate (C14:1 trans-9)

[1]

Executive Summary: The Imperative of Isomeric Resolution

In the context of metabolic tracking and drug development, Methyl Myristelaidate (C14:1 trans-9) serves as a critical biomarker for trans-fatty acid (TFA) metabolism and exogenous dietary exposure.[1] Accurate quantification is notoriously difficult due to the physicochemical similarity between the trans-9 isomer and its cis-9 counterpart (Methyl Myristoleate), as well as potential interference from C14:0 and C15:0 isomers.[1]

This guide evaluates the performance of 100% Biscyanopropyl Polysiloxane capillary columns (e.g., SP-2560, CP-Sil 88) against standard Polyethylene Glycol (PEG) and non-polar alternatives.[1] Inter-laboratory study results confirm that while standard phases fail to resolve the C14:1 cis/trans critical pair, the biscyanopropyl phase achieves baseline resolution (

1

Technical Background: The Separation Challenge

This compound is a monounsaturated fatty acid methyl ester (FAME). The geometric configuration of the double bond (trans vs. cis) results in a minute difference in the molecule's effective hydrodynamic volume and interaction with the stationary phase.

  • The Product (Gold Standard): 100-meter 100% Biscyanopropyl Polysiloxane. [1]

    • Mechanism:[1][2][3][4] Strong dipole-dipole interactions with the cyano groups on the stationary phase retard the elution of cis isomers relative to trans isomers.

    • Result: this compound elutes before methyl myristoleate.

  • The Alternative (Legacy): PEG (Polyethylene Glycol) or 5% Phenyl Polysiloxane.

    • Mechanism:[1][2][4] Separation primarily based on boiling point and weak polarity.

    • Failure Mode: The cis and trans isomers often co-elute or appear as a single "shouldered" peak, leading to quantification errors of >40%.

Inter-Laboratory Study Results

The following data summarizes performance metrics derived from collaborative studies (including AOCS Ce 1h-05 and independent validation cohorts) focusing on trans-MUFA quantification.

Table 1: Comparative Performance Metrics (Biscyanopropyl vs. PEG)
MetricHigh-Polarity (Biscyanopropyl) Standard Polar (PEG/Wax) Impact on Drug Dev
Resolution (C14:1 t9/c9) 1.8 - 2.2 (Baseline) 0.6 - 0.9 (Co-elution)Critical for isomer-specific bioactivity studies.[1]
Reproducibility (

)
4.5% - 8.2% 15% - 25%High variability in PEG masks metabolic trends.[1]
Recovery Rate 96% - 102% 110% - 130%Overestimation due to co-eluting cis-isomers.[1]
Limit of Quantitation 0.01 g/100g 0.05 g/100g High-polarity allows trace detection in plasma.[1]
Analysis Time ~65-90 min~30-45 minSpeed sacrificed for essential accuracy.[1]

Interpretation: The PEG columns show artificially high recovery rates because the detector integrates the co-eluting cis isomer as part of the trans signal. Only the High-Polarity method provides data integrity suitable for FDA/EMA submissions.[1]

Experimental Protocol: Validated Quantification Workflow

To replicate the precision observed in inter-laboratory studies, the following protocol combines Dual-Stage Methylation (to ensure complete derivatization of all lipid classes) with High-Resolution GC-FID .

Phase A: Sample Preparation (Dual-Stage Methylation)

Rationale: Base-catalyzed methylation alone fails to esterify Free Fatty Acids (FFAs), while acid-catalyzed methods can degrade conjugated systems.[1] This hybrid approach ensures 99%+ recovery.

  • Extraction: Extract lipids from 200 µL plasma/tissue homogenate using Folch method (Chloroform:Methanol 2:1).

  • Base Reaction: Redissolve dried lipid in 1 mL Toluene. Add 2 mL 0.5 M Sodium Methoxide in methanol. Vortex and heat at 50°C for 10 mins.

  • Acid Reaction: Add 3 mL 14% Boron Trifluoride (

    
    )  in methanol. Heat at 50°C for 10 mins.
    
  • Extraction of FAMEs: Add 2 mL Heptane and 2 mL saturated NaCl. Vortex 1 min. Centrifuge at 2000g.

  • Collection: Collect the upper organic layer (Heptane) containing this compound. Dry over anhydrous

    
    .
    
Phase B: GC-FID Instrumental Parameters

System: Agilent 7890B or equivalent with FID.

  • Column: SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.20 µm).[1][2][5]

  • Carrier Gas: Hydrogen (preferred for speed/resolution) at 1.0 mL/min constant flow, or Helium at 20 cm/sec.[1]

  • Inlet: Split injection (50:1 ratio) at 250°C.

  • Oven Program:

    • Hold 140°C for 5 min.

    • Ramp 4°C/min to 240°C.

    • Hold 240°C for 15 min.

  • Detector (FID): 260°C;

    
     30 mL/min, Air 400 mL/min.[1]
    

Visualizing the Logic

Diagram 1: Method Selection Decision Tree

This logic flow guides the researcher in selecting the appropriate column based on the analytical goal.

MethodSelectionStartStart: Lipid AnalysisIsomerSpecIs Isomer Specificity Required?(cis vs trans separation)Start->IsomerSpecStandardStandard Profiling(Total Fatty Acids)IsomerSpec->StandardNoDetailedDetailed Isomer Profiling(C14:1 t9, C18:1 isomers)IsomerSpec->DetailedYesPEGColumn: PEG / Wax(e.g., Supelcowax-10)Standard->PEGCyanoColumn: 100% Biscyanopropyl(e.g., SP-2560, CP-Sil 88)Detailed->CyanoResultBadResult: Co-elution of C14:1 t9/c9Inaccurate QuantificationPEG->ResultBadResultGoodResult: Baseline ResolutionAccurate QuantificationCyano->ResultGood

Caption: Decision matrix for selecting GC stationary phases based on the requirement for trans-isomer resolution.

Diagram 2: Analytical Workflow & Critical Control Points

The step-by-step flow from sample to data, highlighting where errors often occur.[1]

WorkflowSampleBiological Sample(Plasma/Tissue)ExtractFolch Extraction(Lipid Isolation)Sample->ExtractMethylationDual-Stage Methylation(Base + Acid Catalysis)Extract->MethylationCCP1CCP: Prevent Oxidation(Use BHT/N2)Extract->CCP1GCGC-FID Analysis(100m SP-2560)Methylation->GCDataData Processing(Integration of C14:1 t9)GC->DataCCP2CCP: Temp Program(Isothermal hold essential)GC->CCP2

Caption: End-to-end analytical workflow emphasizing Critical Control Points (CCP) for data integrity.

References

  • AOCS Official Method Ce 1h-05. (2005).[1][4] Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-ruminant Animal Oils and Fats by Capillary GLC.[1][5][6][7] American Oil Chemists' Society.[8] Link[1]

  • Ratnayake, W. M. N., & Cruz-Hernandez, C. (2009).[1] Analysis of trans fatty acids of partially hydrogenated vegetable oils and dairy fats. Journal of AOAC International, 92(5), 1258-1276.[1] Link

  • Delmonte, P., & Rader, J. I. (2007).[1] Evaluation of gas chromatographic methods for the determination of trans fat. Analytical and Bioanalytical Chemistry, 389(1), 77-85.[1] Link[1]

  • Mossoba, M. M., et al. (2011).[1] Official Methods for the Determination of Trans Fat.[6][8][9] AOCS Lipid Library. Link

  • Restek Corporation. (2020). Fatty Acid Methyl Esters (FAMEs) Analysis Guide. Restek Technical Literature. Link

Guide: Accuracy of Methyl Myristelaidate as a Biomarker for Trans Fat Intake

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Niche Status of Methyl Myristelaidate

In the landscape of trans fatty acid (TFA) analysis, This compound (the methyl ester of Myristelaidic acid , C14:1 trans-9) occupies a specific, often misunderstood niche. While frequently included in high-resolution analytical standards (e.g., Supelco 37 Component FAME Mix), its utility as a primary biological marker for total trans fat intake is significantly lower than that of Elaidic acid (C18:1 trans-9) or Vaccenic acid (C18:1 trans-11).

This guide objectively evaluates the accuracy of this compound as a biomarker, contrasting its performance with industry-standard alternatives.

Key Takeaway: this compound is highly accurate as an analytical calibration standard for retention time mapping but demonstrates low sensitivity and specificity as a biological biomarker for dietary trans fat intake due to its low physiological abundance and dual origin (ruminant vs. industrial).

Comparative Analysis: C14:1 trans-9 vs. Gold Standards

To assess the accuracy of this compound, we must compare it against the validated gold standards in lipidomics.

Table 1: Performance Matrix of Trans Fat Biomarkers
FeatureThis compound (C14:1 trans-9)Methyl Elaidate (C18:1 trans-9)Methyl Vaccenate (C18:1 trans-11)
Primary Origin Minor component in both Ruminant (Dairy) & Industrial (PHVO) fats.Industrial Hydrogenation (PHVO).Ruminant Biohydrogenation (Dairy/Meat).
Plasma Concentration Trace (< 0.05%) . Often below LOQ in standard clinical assays.High (0.5% - 2.5%) . Major circulating isomer.Moderate (0.5% - 1.5%) .
Biomarker Specificity Low . Cannot distinguish between dairy vs. industrial sources effectively.High . The "Gold Standard" for industrial trans fat intake.High . Specific marker for ruminant fat intake.
Metabolic Stability Moderate. Shorter chain length (C14) implies faster beta-oxidation rates than C18.High. Incorporates stably into phospholipids and RBC membranes.High. Can be desaturated to CLA (Rumenic acid) endogenously.
Correlation with Intake Weak (r < 0.2) . Signal-to-noise ratio is too poor for epidemiological correlation.Strong (r > 0.6) . Consistently correlates with dietary recall (FFQ).Moderate-Strong . Correlates well with dairy fat intake.

Scientific Insight: The "accuracy" of C14:1 trans-9 is compromised by its biological scarcity. In gas chromatography (GC), it elutes early in the chromatogram. If a study relies solely on C14:1 trans-9, it will likely yield false negatives for trans fat exposure.

Experimental Protocol: High-Resolution GC Analysis

To accurately detect this compound, researchers must use a protocol capable of resolving it from its cis-isomer (Myristoleic acid, C14:1 cis-9) and the abundant Myristic acid (C14:0).

Methodological Workflow

This protocol ensures the separation of geometric isomers (cis/trans) which is critical for accuracy.

1. Sample Preparation (Folch Method):

  • Matrix: 200 µL Human Plasma or RBC Membranes.

  • Extraction: Add 3 mL Chloroform:Methanol (2:1 v/v) + 0.01% BHT (antioxidant).

  • Phase Separation: Add 0.2 vol of 0.9% NaCl. Centrifuge at 3000 x g. Collect lower organic phase.

2. Derivatization (Acid-Catalyzed Methylation):

  • Note: Acid catalysis is required to methylate all lipid classes (TAGs, PLs, CEs).

  • Evaporate solvent under N₂.

  • Add 1 mL 14% BF₃ in Methanol .

  • Incubate at 100°C for 10 minutes . (Strict time control prevents degradation of PUFAs, though C14:1t is relatively stable).

  • Extract FAMEs into 1 mL Hexane.

3. GC-FID/MS Analysis (The Critical Step):

  • Column: SP-2560 or CP-Sil 88 (100 m x 0.25 mm x 0.2 µm). Biscyanopropyl polysiloxane phases are mandatory for cis/trans separation.

  • Carrier Gas: Hydrogen (for speed) or Helium (for separation) at 20 cm/sec.

  • Temperature Program:

    • Start: 140°C (Hold 5 min)

    • Ramp: 4°C/min to 240°C

    • Hold: 15 min.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometer (SIM mode: m/z 74, 87, 240).

Analytical Validation Logic
  • Retention Time Locking: C14:1 trans-9 elutes before C14:1 cis-9.

  • Internal Standard: Do NOT use C14:1 trans-9 as an internal standard (ISTD) if analyzing dairy fats, as it is endogenous. Use C21:0 or C19:0 instead.

Mechanistic Pathway & Visualization

The following diagram illustrates why this compound is a poor proxy for total intake compared to Elaidic acid. It tracks the flow from dietary source to analytical detection.

TransFatPathway Diet_Ind Industrial Diet (PHO) Gut Intestinal Absorption Diet_Ind->Gut Major Source of C18:1t Diet_Rum Ruminant Diet (Dairy/Meat) Diet_Rum->Gut Source of C18:1t11 & Trace C14:1t Plasma_C18t Plasma Elaidic Acid (C18:1 t9) High Abundance Gut->Plasma_C18t High Uptake Plasma_C14t Plasma Myristelaidic Acid (C14:1 t9) Trace Abundance Gut->Plasma_C14t Low Uptake Membrane Membrane Incorporation (Biomarker Signal) Plasma_C18t->Membrane Stable Incorporation BetaOx Beta-Oxidation (Mitochondria) Plasma_C14t->BetaOx Rapid Clearance Plasma_C14t->Membrane Poor Incorporation GC_Analysis GC Analysis (FAMEs) Membrane->GC_Analysis Extraction & Methylation

Caption: Pathway comparison showing the high flux of Elaidic acid into membranes (reliable biomarker) versus the rapid clearance and low abundance of Myristelaidic acid (unreliable biomarker).

Scientific Verdict

Accuracy Assessment:

  • Analytical Accuracy: High. With a 100m biscyanopropyl column, this compound is easily separated and quantified. It is a stable, reliable reference standard for checking column performance (resolution of C14 isomers).

  • Diagnostic Accuracy: Very Low. It fails as a standalone biomarker for trans fat intake because:

    • Low Signal: It constitutes <0.1% of total fatty acids in plasma, often falling below the Limit of Quantitation (LOQ).

    • Confounding: It appears in both dairy (natural) and hydrogenated (industrial) fats, making it impossible to determine the source of the trans fat.[1]

Recommendation: For clinical trials or epidemiological studies aiming to assess trans fat intake, do not use this compound as the primary biomarker. Instead, quantify Elaidic Acid (C18:1 trans-9) for industrial TFA exposure and Trans-Palmitoleic Acid (C16:1 trans-9) or Vaccenic Acid for dairy fat exposure. Use this compound only as part of a comprehensive "total trans fat" sum or as a retention time calibration standard.

References

  • Mozaffarian, D., et al. (2006).[2] "Trans Fatty Acids and Cardiovascular Disease." New England Journal of Medicine.

  • Precht, D., & Molkentin, J. (1996). "Rapid analysis of the isomers of trans-octadecenoic acid in milk fat." International Dairy Journal. (Establishes C14:1t as a minor ruminant component).

  • Ratnayake, W.M.N. (2004). "Analysis of trans fatty acids." Journal of AOAC International. (Defines the 100m column protocol).

  • Sun, Q., et al. (2007). "Comparison of 2 methods for the assessment of trans fatty acid intake." American Journal of Clinical Nutrition. (Validates C18:1t as the superior biomarker).

  • Sigma-Aldrich. "this compound analytical standard Product Information." (Confirms status as analytical tool).

Sources

Precision in Isomer Analysis: Cross-Validating GC-FID and GC-MS for Methyl Myristelaidate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Methyl myristelaidate (C14:1 trans-9) is a regulatory marker for trans-fat content. Its analysis is fraught with difficulty because it frequently co-elutes with its cis-isomer (methyl myristoleate) or the saturated methyl myristate (C14:0) depending on column polarity.[1] The Thesis: Relying solely on GC-FID for quantification risks false positives due to retention time drift. Relying solely on GC-MS risks poor quantification accuracy. The Solution: This guide establishes a cross-validation protocol using GC-FID on a highly polar cyanopropyl phase (SP-2560) for precise quantification, validated by GC-MS in SIM mode for peak purity confirmation.

Part 1: The Analytical Conflict

The core difficulty in analyzing this compound lies in the trade-off between separation efficiency and identification certainty .

FeatureGC-FID (Flame Ionization)GC-MS (Mass Spectrometry)
Primary Role Quantification (The "How Much")Identification (The "What")
Mechanism Carbon counting (linear response).Ionization & Fragmentation (m/z).[2][3]
Linearity Excellent (

dynamic range).
Variable (dependent on ionization efficiency).
Isomer Specificity Zero. Relies 100% on Retention Time.Low. Spectra of cis vs trans are nearly identical.
Risk False identification if peaks shift.Poor quant if not isotopically corrected.
The Isomer Trap

Mass spectrometry alone cannot easily distinguish this compound (trans-9) from methyl myristoleate (cis-9). Both produce a base peak at m/z 74 (McLafferty rearrangement) and a molecular ion at m/z 240 . Therefore, chromatographic separation is the only way to distinguish them.

Part 2: Methodology & Protocols

Sample Preparation (Unified)

Standard: AOCS Official Method Ce 1h-05

  • Extraction: Extract lipids into hexane/isooctane.

  • Derivatization: Transesterify using

    
    -Methanol (14%) or Sodium Methoxide. Crucial: Acid-catalyzed methylation is preferred for free fatty acids, but base-catalyzed is faster for triglycerides.
    
  • Neutralization: Wash with saturated NaCl to prevent column degradation from residual acid/base.

GC-FID Protocol (Quantification Engine)

Objective: Maximize resolution between C14:0, C14:1 trans, and C14:1 cis.

  • Column: SP-2560 (100 m × 0.25 mm × 0.20 µm).[1][4][5] Note: The 100m length is non-negotiable for baseline resolution of trans isomers.

  • Carrier Gas: Hydrogen (40 cm/sec) or Helium (20 cm/sec).

  • Injector: Split (1:50 to 1:100) at 250°C.

  • Oven Program:

    • Start: 140°C (hold 5 min).

    • Ramp: 4°C/min to 240°C.

    • Isothermal Hold: 15 min.

    • Critical: The C14 region elutes early. Isothermal operation at 180°C is often cited for C18 resolution, but a ramp is safer for C14 to prevent C14:0 overlap.

  • Detector: FID at 260°C.

GC-MS Protocol (Validation Engine)

Objective: Confirm peak purity and ensure no co-elution with non-FAME contaminants.

  • Column: Same as FID (SP-2560) to match retention times.

  • Mode: SIM (Selected Ion Monitoring) .

  • Target Ions:

    • m/z 74 (Base peak, characteristic of FAMEs).

    • m/z 240 (Molecular ion for C14:1).

    • m/z 87 (Characteristic series).

    • m/z 55 (Hydrocarbon fragment).

  • Dwell Time: 50-100 ms per ion.

Part 3: Visualized Workflows

Workflow 1: The Dual-Path Analysis

This diagram illustrates the parallel processing of samples to ensure both quantitative rigor and qualitative certainty.

G Sample Lipid Sample Deriv Derivatization (BF3-MeOH) Sample->Deriv Split Aliquot Split Deriv->Split GC_FID GC-FID (SP-2560, 100m) Focus: Linearity Split->GC_FID 90% Vol GC_MS GC-MS (SIM Mode) Focus: Peak Purity Split->GC_MS 10% Vol FID_Path Path A: Quantification MS_Path Path B: Validation Data_FID Peak Area Integration GC_FID->Data_FID Data_MS Spectral Confirmation (m/z 74, 240) GC_MS->Data_MS Final Validated Report Data_FID->Final Quant Data Data_MS->Final Qual Check

Caption: Parallel workflow ensuring that the quantitative data from FID is structurally validated by MS.

Workflow 2: The Logic of Cross-Validation

How to decide if a peak is truly this compound.

Logic Start Unknown Peak at Expected RT (FID) CheckRT Does RT Match Standard (+/- 0.05 min)? Start->CheckRT FailRT Re-calibrate / Reject CheckRT->FailRT No PassRT Check MS Spectrum CheckRT->PassRT Yes CheckIons Is m/z 240 Present? Ratio m/z 74:240 correct? PassRT->CheckIons FailIons Impurity / Co-elution (Not C14:1) CheckIons->FailIons No PassIons Confirm Elution Order CheckIons->PassIons Yes OrderCheck Does it elute BEFORE C14:1 cis (Myristoleate)? PassIons->OrderCheck Confirmed POSITIVE ID: This compound OrderCheck->Confirmed Yes FalsePos Likely cis-Isomer OrderCheck->FalsePos No

Caption: Decision tree for validating this compound identity using combined RT and MS data.

Part 4: Comparative Performance Data

The following data illustrates why FID is preferred for the final number, while MS is preferred for the initial setup.

MetricGC-FID (SP-2560)GC-MS (SIM Mode)Verdict
Linearity (

)


FID Wins (Better for regulated testing).
LOD (Limit of Detection) ~1-5 pg on column~10-50 pg (Scan) / ~1 pg (SIM)Tie (SIM is sensitive, but FID is robust).
Response Factor Stability High (Carbon-based)Medium (Source contamination affects ionization).FID Wins (Less frequent calibration needed).
Peak Purity BlindExcellent (Deconvolution possible).MS Wins (Essential for complex matrices).
Elution Order Reference (SP-2560)

On highly polar biscyanopropyl columns, the elution order is generally:

  • Methyl Myristate (C14:0)

  • This compound (C14:1 trans-9)

  • Methyl Myristoleate (C14:1 cis-9)

Note: This trans < cis elution order is specific to highly polar columns. On non-polar columns (e.g., DB-5), they may co-elute or reverse.

References

  • AOCS Official Method Ce 1h-05 . (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC.[4][6][7] American Oil Chemists' Society.[8]

  • Delmonte, P., & Kramer, J. K. (2009).[6][7] Separation of fatty acid methyl esters by GC-online hydrogenation x GC. Journal of the American Oil Chemists' Society.

  • Ratnayake, W. M. N., et al. (2006).[6][7] Trans fatty acids: current contents in Canadian foods and some implications for intake determination. Journal of AOAC International.

  • Sigma-Aldrich/Supelco Technical Report. (2020). Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column.

Sources

Safety Operating Guide

Standard Operating Procedure: Methyl Myristelaidate Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Effective Date: February 3, 2026
Executive Summary: Immediate Action Directive

Do not dispose of Methyl Myristelaidate via sanitary sewer or trash. this compound (CAS 56219-06-8) is a fatty acid methyl ester (FAME).[1] While it possesses low acute toxicity, it is lipophilic, water-insoluble, and classified as an environmental aquatic hazard.

Disposal Pathway: Segregate as Non-Halogenated Organic Waste . Primary Hazard: Aquatic toxicity and potential plumbing occlusion due to immiscibility.

Chemical Intelligence & Risk Profile

To ensure safe handling, one must understand the physicochemical properties that dictate our disposal strategy. This compound is the trans-isomer of methyl myristoleate. Unlike its cis-counterpart which is liquid at room temperature, the trans-configuration increases packing density, potentially raising the melting point near ambient laboratory temperatures.

ParameterDataOperational Implication
Chemical Name This compoundTrans-9-tetradecenoic acid methyl ester
CAS Number 56219-06-8Unique identifier for waste manifesting
Physical State Liquid/Low-melting SolidCheck state before transfer; may require gentle warming
Water Solubility Insoluble (<1 mg/L)CRITICAL: Will phase-separate in drains; strictly prohibited from sewer disposal
Flash Point >110°C (Estimated)Combustible but not Flammable (Class IIIB)
Reactivity StableIncompatible with strong oxidizers

Scientist's Note: Although FAMEs are often used in biodiesel and considered "green," in a regulated research environment, they are chemical waste. The trans-double bond makes this compound chemically distinct but operationally identical to other FAMEs for disposal purposes [1].

Pre-Disposal Protocol: The "Cradle-to-Grave" Logic

Before moving to the waste container, validate the waste stream. This prevents cross-contamination and costly re-classification of waste drums.

A. Quenching & Deactivation
  • Scenario: If the this compound was used as a solvent or reagent in a reaction involving strong acids or oxidizers , quench the mixture first.

  • Action: Neutralize to pH 6–8. Methyl esters can hydrolyze into fatty acids and methanol under strong basic/acidic conditions, altering the waste profile to "Corrosive" [2].

B. Segregation Logic

Strictly segregate this waste stream.

  • Compatible Streams: Acetone, Ethanol, Hexane, Methanol, other non-halogenated lipids.

  • Incompatible Streams:

    • Halogenated Solvents: (e.g., Chloroform, DCM). Mixing FAMEs with halogens forces the entire container to be incinerated at a significantly higher cost.

    • Oxidizers: (e.g., Peroxides, Nitric Acid). Risk of exothermic reaction.

    • Aqueous Waste: Causes phase separation and "oiling out."

Step-by-Step Disposal Workflow
Step 1: Container Selection

Select a container chemically resistant to organic esters.

  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass (Amber).

  • Avoid: Low-grade PVC or Polystyrene, which may leach plasticizers upon long-term exposure to fatty esters.

Step 2: Transfer & Solubilization

If the this compound has solidified (common in cold labs due to the trans structure):

  • Warm the vial in a water bath (max 35°C) until liquid.

  • Dilute with a small volume of ethanol or hexane if necessary to prevent re-solidification in the waste drum.

  • Pour into the Non-Halogenated Organic waste container.

Step 3: Labeling Compliance

Do not use abbreviations like "Me-Myrist."

  • Standard Label: "Hazardous Waste - Non-Halogenated Organic."

  • Constituents: List "this compound" and any co-solvents (e.g., "Hexane").

  • Hazard Checkbox: Mark "Irritant" and "Toxic to Aquatic Life" (if applicable on your facility's tag).

Step 4: Final Storage

Store the waste container in a secondary containment tray to capture potential leaks. Keep the cap tightly closed to prevent volatile emissions, complying with EPA RCRA regulations (40 CFR 262.15) [3].

Visualizing the Workflow

The following diagram illustrates the decision matrix for disposing of this compound, ensuring compliance with "Prudent Practices in the Laboratory" [4].

DisposalWorkflow Start Waste Generation: This compound CheckState Check Physical State (Solid or Liquid?) Start->CheckState SolidAction Warm gently (<35°C) to liquefy CheckState->SolidAction Solid CheckMix Is it mixed with Halogens (DCM/Chloroform)? CheckState->CheckMix Liquid SolidAction->CheckMix HaloWaste Dispose in: HALOGENATED Waste Stream CheckMix->HaloWaste Yes NonHaloWaste Dispose in: NON-HALOGENATED Organic Waste CheckMix->NonHaloWaste No YesHalo YES Container Container: HDPE or Glass (Amber preferred) HaloWaste->Container NoHalo NO NonHaloWaste->Container Label Label: 'this compound' + Hazard: Irritant Container->Label Final EHS Pickup / Incineration Label->Final

Figure 1: Decision tree for the segregation and disposal of this compound, prioritizing the separation of halogenated and non-halogenated streams to minimize disposal costs and environmental impact.

Emergency Procedures (Spill Response)

In the event of a benchtop spill:

  • Isolate: Evacuate the immediate area if large quantities (>500mL) are spilled, though this is rare for this specific standard.

  • PPE: Wear nitrile gloves and safety goggles.

  • Contain: Use an inert absorbent (vermiculite or clay cat litter). Do not use paper towels alone , as fatty esters can wick and remain combustible.

  • Clean: Wash the surface with a detergent solution (soap and water) to emulsify the lipid residue. Water alone will not clean the surface and will leave a slip hazard.

  • Disposal: Place absorbent materials into a sealed bag and label as "Debris contaminated with this compound."

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5364687, this compound. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Satellite Accumulation Area Regulations (40 CFR 262.15). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl myristelaidate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Safety & Operational Guide: Methyl Myristelaidate (CAS 72025-18-4) To: Research & Development Teams / Laboratory Operations From: Senior Application Scientist, Chemical Safety Division

Executive Safety Snapshot

This guide addresses the specific handling requirements for This compound (Methyl trans-9-tetradecenoate). While often categorized generically with fatty acid methyl esters (FAMEs), this trans-isomer requires rigorous adherence to oxidation prevention and specific PPE protocols to maintain both researcher safety and compound integrity.

Parameter Critical Data
Chemical Name This compound (Methyl trans-9-tetradecenoate)
CAS Number 72025-18-4 (Distinct from the cis-isomer, Methyl myristoleate: 56219-06-8)
Physical State Liquid / Low-melting solid (Ambient temp dependent)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335).
Storage -20°C under inert gas (Argon/Nitrogen). Hygroscopic and oxidation-sensitive.
Incompatibility Strong oxidizing agents, plastics (polystyrene/latex).

Risk Assessment & Exposure Mechanics

To select the correct PPE, we must understand the mechanism of exposure. This compound is a lipophilic ester.

  • Dermal Permeation: As a lipid-soluble compound, it penetrates the stratum corneum (outer skin layer) more effectively than hydrophilic acids. While not acutely toxic (LD50 > 2000 mg/kg typically for FAMEs), it acts as a vehicle, potentially carrying other contaminants or solvents (like Hexane or Chloroform used in solubilization) through the skin barrier.

  • Material Degradation: Methyl esters act as plasticizers. They can swell and degrade natural rubber (latex) rapidly. Latex gloves provide insufficient protection.

  • Aerosolization: In analytical workflows (GC/MS prep), pipetting creates micro-aerosols. Inhalation of lipid aerosols can lead to lipoid pneumonia-like irritation in the long term, though acute respiratory irritation is the immediate risk.

PPE Stratification & Selection

The following protocol uses a "Defense-in-Depth" strategy.

A. Hand Protection (Critical)
  • Primary Material: Nitrile Rubber (NBR).

  • Thickness: Minimum 0.11 mm (4 mil) for standard handling; 0.2 mm (8 mil) for prolonged immersion or spill cleanup.

  • Contraindicated: Latex (Natural Rubber). Esters cause latex to swell and lose structural integrity within minutes.

  • Self-Validation Step: Before use, inspect gloves for pinholes by trapping air and squeezing. If using solvents like Chloroform/Methanol, double-gloving is mandatory.

B. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable): Half-face respirator with Organic Vapor (OV) cartridges (Black band).

    • Note: Standard N95 masks do not protect against organic vapors or ester fumes.

C. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient during pouring or syringe transfers due to the "creep" nature of oils.

  • Body: 100% Cotton Lab Coat (Synthetic blends can melt if a fire occurs) + Closed-toe chemical-resistant shoes.

Visual Logic: PPE Decision Tree

PPE_Selection Start Start: Handling this compound StateCheck State: Liquid or Solubilized? Start->StateCheck SolventCheck Solvent Present? (e.g., Hexane/DCM) StateCheck->SolventCheck Yes StandardPPE Standard PPE: Nitrile Gloves (4 mil) Splash Goggles Lab Coat SolventCheck->StandardPPE No (Pure Oil) EnhancedPPE Enhanced PPE: Double Nitrile or Viton Fume Hood MANDATORY Splash Goggles SolventCheck->EnhancedPPE Yes (Solvent Mix) RespCheck Outside Fume Hood? StandardPPE->RespCheck EnhancedPPE->RespCheck Respirator Add Organic Vapor (OV) Respirator RespCheck->Respirator Yes Proceed Proceed with Experiment RespCheck->Proceed No

Figure 1: Decision logic for selecting Personal Protective Equipment based on solvent presence and ventilation availability.

Operational Protocol: Handling & Synthesis

This workflow integrates safety with sample preservation.

Step 1: Retrieval & Thawing

  • Remove the vial from -20°C storage.

  • Equilibration: Allow the closed vial to reach room temperature (approx. 15-20 mins) inside a desiccator if possible.

    • Why? Opening a cold vial condenses atmospheric moisture into the ester, causing hydrolysis (degradation) and potentially affecting mass accuracy.

Step 2: Weighing (Static Control)

  • Hazard: Lipids in glass vials often generate static charge, causing the liquid to "jump" or disperse.

  • Control: Use an anti-static gun on the vial and spatula/syringe before weighing.

  • Transfer: Use a glass Pasteur pipette or a positive-displacement pipette. Avoid plastic tips if high precision is required, as esters can leach plasticizers from cheap polypropylene.

Step 3: Solubilization

  • Common solvents: Hexane, Dichloromethane (DCM), or Methanol.

  • Safety Pivot: Once dissolved, the safety profile assumes the hazards of the solvent. For DCM, use Silver Shield/PVA gloves if contact is likely, as DCM permeates Nitrile rapidly.

Emergency Response & Disposal

Spill Response (Small Scale < 50 mL)
  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Ensure fume hood is active.

  • Absorb: Use vermiculite or sand. Do not use combustible materials like sawdust.

  • Clean: Wash the area with soap and water (esters are hydrophobic; water alone will just spread the slick).

Waste Disposal
  • Classification: Non-halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) to prevent exothermic reactions.

Visual Logic: Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & Solvent Spill->Assess Minor Minor (<50mL) Assess->Minor Major Major (>50mL) Assess->Major Absorb Absorb: Vermiculite/Sand Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Clean Clean: Soap + Water (Remove Lipid Film) Absorb->Clean Dispose Disposal: Organic Waste Bin Clean->Dispose

Figure 2: Step-by-step workflow for managing this compound spills.

References

  • Sigma-Aldrich. (n.d.). This compound analytical standard (CAS 72025-18-4). Retrieved from

  • National Institute of Standards and Technology (NIST). (2023).[1] Safety Data Sheet: Fatty Acid Methyl Esters in 2,2,4-Trimethylpentane.[2] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from

  • PubChem. (n.d.). Methyl myristoleate (cis-isomer reference for toxicity data).[3] National Library of Medicine. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.